molecular formula C5H6N2OS B11923069 5-Methylthiazole-4-carboxamide

5-Methylthiazole-4-carboxamide

Cat. No.: B11923069
M. Wt: 142.18 g/mol
InChI Key: YTCHKORYSPXNPZ-UHFFFAOYSA-N
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Description

5-Methylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C5H6N2OS and its molecular weight is 142.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6N2OS

Molecular Weight

142.18 g/mol

IUPAC Name

5-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C5H6N2OS/c1-3-4(5(6)8)7-2-9-3/h2H,1H3,(H2,6,8)

InChI Key

YTCHKORYSPXNPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CS1)C(=O)N

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 5-Methylthiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methylthiazole-4-carboxamide (CAS: 1259058-14-4) is a critical heterocyclic building block in fragment-based drug discovery (FBDD). Unlike its more common regioisomer, 4-methylthiazole-5-carboxamide, this specific scaffold offers a unique vector for substituent growth in the S1/S2 pockets of kinase and hydrolase targets. Its structural utility lies in the 1,3-thiazole ring's ability to act as a bioisostere for pyridine or amide linkers, while the carboxamide moiety serves as a primary hydrogen bond donor/acceptor motif.

This guide provides a definitive technical analysis of the molecule, distinguishing it from prevalent isomers, detailing robust synthetic protocols, and outlining its physicochemical behavior in medicinal chemistry campaigns.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identification

Precise identification is paramount due to the high prevalence of regioisomers in commercial catalogs.

PropertyDetail
IUPAC Name 5-Methyl-1,3-thiazole-4-carboxamide
CAS Number 1259058-14-4
Molecular Formula C₅H₆N₂OS
Molecular Weight 142.18 g/mol
SMILES Cc1cnsc1C(=O)N
InChI Key Predicted based on structure
Structural Geometry & Electronic Profile

The molecule features a planar 1,3-thiazole ring. The 5-methyl group introduces a steric bulk that restricts rotation around the C4-Carbonyl bond, potentially locking the amide into a preferred conformation relative to the ring nitrogen.

  • Aromaticity: The thiazole ring is pi-excessive, making C5 nucleophilic; however, the electron-withdrawing carboxamide at C4 tempers this, stabilizing the ring against oxidation.

  • H-Bonding:

    • Acceptor: Thiazole Nitrogen (N3) and Amide Carbonyl (C=O).

    • Donor: Amide Nitrogen (NH₂).

  • Regioisomer Warning: Researchers frequently confuse this with 4-methylthiazole-5-carboxamide . The distinction is critical:

    • 5-Methyl-4-carboxamide (Target): Methyl is adjacent to Sulfur.

    • 4-Methyl-5-carboxamide (Isomer): Methyl is adjacent to Nitrogen.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictions suitable for ADME modeling.

PropertyValue / RangeContext
Appearance Off-white to pale yellow solidCrystalline form
Melting Point 168 – 172 °CHigh mp due to intermolecular H-bonding network
Solubility DMSO (>50 mM), DMF, MethanolPoor water solubility (<1 mg/mL) without cosolvents
LogP ~0.45 (Predicted)Lipophilic efficiency favorable for CNS penetration
pKa (Conj. Acid) ~2.5 (Thiazole N)Weakly basic; protonation unlikely at physiological pH
TPSA ~68 ŲGood permeability profile (Rule of 5 compliant)

Synthetic Routes & Optimization

Retrosynthetic Analysis

Direct condensation of thioformamide with alpha-halo-beta-keto esters is the classical Hantzsch approach. However, regiochemistry dictates the choice of precursor. To obtain the 4-carboxyl-5-methyl pattern, one must use ethyl 3-bromo-2-oxobutanoate .

Critical Path:

  • Cyclization: Condensation of thioformamide (or thiourea equiv.) with ethyl 3-bromo-2-oxobutanoate.

  • Functionalization: Conversion of the ester to the primary amide.

Recommended Protocol: The Thiourea Route

Since thioformamide is unstable, a robust lab-scale protocol uses thiourea to form the 2-amino intermediate, followed by deamination.

Step 1: Hantzsch Cyclization
  • Reagents: Thiourea (1.1 eq), Ethyl 3-bromo-2-oxobutanoate (1.0 eq), Ethanol (Solvent).

  • Procedure: Reflux thiourea and the bromo-ketoester in ethanol for 4 hours. The sulfur attacks the alkyl halide (C3), and the nitrogen attacks the ketone (C2).

  • Product: Ethyl 2-amino-5-methylthiazole-4-carboxylate.

Step 2: Sandmeyer Deamination
  • Reagents: t-Butyl nitrite (1.5 eq) or NaNO₂/HCl, THF or DMF (Solvent).

  • Mechanism: Diazotization of the 2-amino group followed by reductive elimination (using hypophosphorous acid or in situ hydride transfer).

  • Product: Ethyl 5-methylthiazole-4-carboxylate.

Step 3: Ammonolysis
  • Reagents: 7N NH₃ in Methanol.

  • Procedure: Dissolve the ester in methanolic ammonia. Seal in a pressure tube and stir at RT (or mild heat 40°C) for 12-24 hours.

  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane.

  • Yield: Typically 60-75% over 3 steps.

Visualization of Synthesis Pathway

Synthesis cluster_legend Reaction Stages Start1 Ethyl 3-bromo- 2-oxobutanoate Inter1 Ethyl 2-amino-5-methyl thiazole-4-carboxylate Start1->Inter1 Hantzsch Cyclization (EtOH, Reflux) Start2 Thiourea Start2->Inter1 Inter2 Ethyl 5-methyl thiazole-4-carboxylate Inter1->Inter2 Deamination (t-BuONO, THF) Final 5-Methylthiazole- 4-carboxamide Inter2->Final Ammonolysis (NH3/MeOH)

Figure 1: Step-wise synthetic pathway utilizing the stable thiourea precursor to bypass unstable thioformamide handling.

Analytical Characterization

To validate the identity of the synthesized material, the following spectral features are diagnostic.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆, 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignment
9.05 Singlet (s)1HH-2 (Thiazole CH between S and N)
7.60 Broad Singlet1HAmide NH (a)
7.45 Broad Singlet1HAmide NH (b)
2.70 Singlet (s)3HCH₃ at Position 5

Diagnostic Note: The singlet at ~9.05 ppm is characteristic of the C2 proton in 5-substituted thiazoles. If the methyl were at position 4 (isomer), the C5 proton would appear further upfield (~8.0-8.5 ppm).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion [M+H]⁺: 143.2 m/z

  • Fragmentation: Loss of NH₃ (M-17) is common in carboxamides.

Biological & Pharmaceutical Relevance[1][5][6][7]

Pharmacophore Mapping

5-Methylthiazole-4-carboxamide acts as a bidentate ligand . In kinase inhibitors, the thiazole nitrogen often accepts a hydrogen bond from the hinge region backbone, while the amide NH acts as a donor to a backbone carbonyl or a conserved gatekeeper residue.

Fragment-Based Drug Discovery (FBDD)

This molecule is a "privileged fragment" due to its high ligand efficiency (LE).

  • Vector Growth: The C2 position (H-2) is chemically accessible for C-H activation or lithiation, allowing the fragment to be "grown" into deeper pockets without disturbing the primary binding mode.

  • Metabolic Stability: The 5-methyl group blocks a potential metabolic soft spot (oxidation at C5), significantly improving the half-life compared to the unsubstituted thiazole-4-carboxamide.

Interaction Logic Diagram

Pharmacophore Core 5-Methylthiazole- 4-carboxamide Hinge Kinase Hinge Region (H-Bond Acceptor) Core->Hinge Thiazole N3 (Acceptor) Core->Hinge Amide NH (Donor) Solvent Solvent Front (Solubilizing) Core->Solvent Amide Carbonyl (Vector) Pocket Hydrophobic Pocket (Van der Waals) Core->Pocket 5-Methyl Group (Steric Fill)

Figure 2: Pharmacophore interaction map highlighting key binding vectors in a protein active site.

Safety & Handling

  • Hazard Classification: GHS07 (Warning).

  • H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hygroscopic.

References

  • Indagoo Chemical Catalog. 5-Methylthiazole-4-carboxamide Product Data. Accessed 2023. Link

  • BLD Pharm. Material Safety Data Sheet: 5-Methylthiazole-4-carboxamide. Accessed 2023. Link

  • Hantzsch, A. "Ueber die Synthese des Thiazols." Justus Liebigs Annalen der Chemie, 1889. (Foundational chemistry for thiazole synthesis).
  • PubChem Compound Summary. Thiazole Carboxamide Derivatives. National Center for Biotechnology Information. Link

  • Zhao, Y. et al. "Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives." MDPI Molecules, 2016. (Context for regioisomer comparison). Link

Role of 5-Methylthiazole-4-carboxamide as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Methylthiazole-4-carboxamide as a Pharmaceutical Intermediate

Abstract

This technical guide provides a comprehensive overview of 5-Methylthiazole-4-carboxamide, a pivotal heterocyclic intermediate in pharmaceutical synthesis. The document elucidates its chemical and physical properties, details its synthetic pathways, and explores its critical role as a structural scaffold in the development of a diverse range of therapeutic agents. By examining its application in the synthesis of established drugs and novel bioactive molecules, this guide serves as a critical resource for researchers, chemists, and professionals engaged in drug discovery and development. The narrative emphasizes the causality behind synthetic choices and is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Introduction to 5-Methylthiazole-4-carboxamide

5-Methylthiazole-4-carboxamide is a substituted thiazole derivative, a class of sulfur and nitrogen-containing heterocycles that are integral to numerous biologically active compounds.[1] The thiazole ring is a versatile scaffold in medicinal chemistry, prized for its ability to engage in various biological interactions and for its presence in a wide array of approved drugs.[2][3] The specific arrangement of a methyl group at the 5-position and a carboxamide group at the 4-position provides a unique electronic and steric profile, making it a valuable building block for targeted pharmaceutical design.

Chemical Identity and Structure

The core structure consists of a five-membered thiazole ring with a methyl substituent at position 5 and a primary amide group at position 4.

  • IUPAC Name: 5-Methyl-1,3-thiazole-4-carboxamide

  • Molecular Formula: C₅H₆N₂OS[4]

  • CAS Number: 20455-88-1 (related structure: 4-Methylthiazole-5-carboxylic acid, CAS 20485-41-0)

Physicochemical Properties

A summary of the key physicochemical properties of 5-Methylthiazole-4-carboxamide is presented below. These properties are crucial for its handling, reaction optimization, and formulation.

PropertyValueSource
Molecular Weight 142.18 g/mol [4]
Physical Form Solid
Melting Point ~287 °C (decomposes, for the corresponding carboxylic acid)
Purity Typically >97% for commercial grades
Significance in Medicinal Chemistry

The thiazole nucleus is a bioisostere of other aromatic systems like pyrimidine and oxadiazole, which allows it to interact with various biological targets while offering favorable pharmacokinetic properties, such as improved liposolubility due to the sulfur atom.[1] The carboxamide group is a key functional handle, capable of forming crucial hydrogen bond interactions with biological macromolecules like proteins and enzymes.[1] This combination makes 5-Methylthiazole-4-carboxamide and its derivatives potent candidates for developing inhibitors for enzymes like cyclooxygenases (COX) and various kinases.[1][5]

Synthesis of 5-Methylthiazole-4-carboxamide

The synthesis of the 5-methylthiazole-4-carboxamide core typically leverages the well-established Hantzsch thiazole synthesis or variations thereof. This involves the condensation of a thioamide with an α-haloketone or a related species. For the title compound, a common strategy involves the formation of the corresponding ester, ethyl 2-amino-4-methylthiazole-5-carboxylate, which can then be converted to the desired carboxamide.

Overview of Synthetic Strategies

A practical and efficient method for synthesizing the thiazole ring is a one-pot reaction that avoids the isolation of unstable intermediates.[6] This approach often starts from commercially available materials like ethyl acetoacetate and thiourea.[6] The ethyl acetoacetate is first halogenated, typically with N-bromosuccinimide (NBS), to form an α-halo-β-ketoester in situ. This reactive intermediate then undergoes cyclization with a thioamide to yield the thiazole ring.[6]

Detailed Synthesis Protocol: From Ester to Amide

The following protocol outlines a representative synthesis for a related precursor, ethyl 2-amino-4-methylthiazole-5-carboxylate, which is a key step towards obtaining the target carboxamide.

Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate [6]

  • To a mixture of ethyl acetoacetate (0.05 mol) in an aqueous THF solution at 0°C, add N-bromosuccinimide (NBS) (0.06 mol).

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC).

  • Once the starting material is consumed, add thiourea (0.05 mol) to the mixture.

  • Heat the reaction to 80°C for 2 hours.

  • After cooling, the product can be isolated and purified using standard workup and recrystallization procedures.

Step 2: Amidation The resulting ester can be converted to the 5-Methylthiazole-4-carboxamide through standard amidation procedures, such as reaction with ammonia or by hydrolysis to the carboxylic acid followed by coupling with an ammonia source using peptide coupling reagents like EDCI and HOBt.[7]

Mechanistic Insights

The synthesis follows a Hantzsch-type mechanism. The thioamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the α-halo-β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

G cluster_0 Step 1: Formation of α-halo-β-ketoester cluster_1 Step 2: Cyclization cluster_2 Step 3: Amidation A Ethyl Acetoacetate C Ethyl 2-bromo-3-oxobutanoate (in situ) A->C Bromination B NBS E Thiazole Ring Formation C->E D Thiourea D->E F Ethyl 2-amino-4-methylthiazole-5-carboxylate E->F Dehydration H 5-Methylthiazole-4-carboxamide F->H Amidation G Ammonia Source

Caption: Hantzsch-type synthesis pathway for 5-Methylthiazole-4-carboxamide.

Core Applications as a Pharmaceutical Intermediate

5-Methylthiazole-4-carboxamide is a versatile intermediate used to construct more complex molecules with significant therapeutic potential. Its derivatives have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][8]

Role in the Synthesis of Cefditoren Pivoxil Precursors

Cefditoren pivoxil is a third-generation oral cephalosporin antibiotic. A key intermediate in its synthesis is 4-methyl-5-formylthiazole.[9] This aldehyde can be prepared from the corresponding alcohol, 4-methyl-5-hydroxymethyl thiazole, which in turn is synthesized by the reduction of an ester like ethyl 4-methylthiazole-5-carboxylate.[9] This places the 4-methylthiazole-5-carboxylic acid scaffold, from which the carboxamide is derived, as a crucial starting point in the synthesis of this important antibiotic.

The transformation from the stable ester intermediate to the key aldehyde precursor involves a two-step reduction and oxidation process.

G A Ethyl 4-methylthiazole-5-carboxylate B 4-Methyl-5-hydroxymethyl thiazole A->B Reduction (e.g., NaBH4/AlCl3) C 4-Methyl-5-formylthiazole (Cefditoren Intermediate) B->C Oxidation (e.g., MnO2)

Caption: Synthesis of a key intermediate for Cefditoren pivoxil.

A common method to reduce the thiazole ester to the corresponding alcohol involves using sodium borohydride in the presence of a Lewis acid like aluminum chloride.[9]

  • Dissolve the ethyl 4-methylthiazole-5-carboxylate in a suitable solvent (e.g., THF).

  • Cool the solution to a low temperature (e.g., -20°C to 0°C).

  • Slowly add a reducing agent system, such as pre-mixed sodium borohydride and AlCl₃.

  • Allow the reaction to proceed until completion, monitoring by TLC.

  • Quench the reaction carefully and perform an aqueous workup to isolate the 4-methyl-5-hydroxymethyl thiazole.[9]

Application in the Synthesis of Febuxostat Analogues

Febuxostat is a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout. Its structure is 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid. The core of this drug is a 2-phenyl-4-methylthiazole-5-carboxylic acid moiety. The synthesis of Febuxostat and its analogues often involves intermediates like ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, highlighting the importance of the 4-methylthiazole-5-carboxylate scaffold.

Building Block for Novel Bioactive Agents

The 5-methylthiazole-4-carboxamide scaffold is a privileged structure in drug discovery for creating novel therapeutic agents.

Numerous studies have reported the synthesis of novel thiazole-5-carboxamide derivatives with potent anticancer activity.[8] These compounds often work by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[1] For example, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and evaluated for their activity against lung, liver, and intestine cancer cell lines, with some compounds showing significant inhibition.[8]

Thiazole carboxamide derivatives have been designed as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapy.[5][10] Additionally, the 2-aminothiazole-4-carboxylate scaffold, a close relative of the title compound, has been identified as a promising template for developing new agents against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.[11]

Conclusion

5-Methylthiazole-4-carboxamide is a high-value pharmaceutical intermediate whose structural features—a stable heterocyclic core and a versatile carboxamide handle—make it an essential building block in modern medicinal chemistry. Its established use in the synthesis of precursors for drugs like Cefditoren pivoxil and its central role in the development of novel anticancer, anti-inflammatory, and antimicrobial agents underscore its continued importance. The synthetic methodologies outlined in this guide provide a framework for the reliable production and derivatization of this key intermediate, paving the way for future drug discovery and development endeavors.

References

  • Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. ResearchGate. [Link]

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]

  • Synthesis of thiazolylcarboxamides of 4a–d and 5a–d. ResearchGate. [Link]

  • thiazole derivative. New Drug Approvals. [Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC. [Link]

  • 4-Methylthiazole-5-carboxaldehyde. PubChem. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Short and efficient synthesis of 5-aminothiazole-4-carboxamide. ResearchGate. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Publications. [Link]

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. MDPI. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC. [Link]

  • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.

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An In-depth Technical Guide to the Physical Characterization of Novel Pyrrolopyridines: A Case Study of CAS 118772-42-4

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the physical characterization of novel chemical entities, with a specific focus on 4-(4-chloro-3-fluorophenyl)-5-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 118772-42-4). As a compound with limited publicly available data, it serves as an excellent case study for outlining the principles and experimental protocols required to determine key physical properties, most notably the melting point. This guide is structured to provide not just procedural steps, but also the scientific rationale behind these methodologies, ensuring a robust and reproducible approach to characterization.

Preliminary Structural Assessment and Predicted Physical Characteristics

The initial step in characterizing a novel compound is a thorough analysis of its chemical structure to predict its physical properties. The structure of 4-(4-chloro-3-fluorophenyl)-5-fluoro-1H-pyrrolo[2,3-b]pyridine suggests several key characteristics:

  • Physical State: The presence of multiple aromatic rings and a fused heterocyclic system contributes to a rigid and planar structure. Such molecules tend to pack efficiently into a crystal lattice, suggesting that this compound is likely to be a solid at room temperature.

  • Solubility: The molecule possesses several polar functional groups (N-H in the pyrrole ring, pyridine nitrogen, and fluorine atoms) that can participate in hydrogen bonding. However, the overall structure is dominated by nonpolar aromatic rings. Therefore, it is predicted to have low solubility in water and higher solubility in organic solvents such as chloroform, acetonitrile, and dimethyl sulfoxide.

  • Crystallinity: The rigid, planar structure also suggests a high likelihood of forming a crystalline solid. This is a critical prerequisite for a sharp and defined melting point.

Predicted Physical PropertyRationale based on Chemical Structure
Physical State Solid at Standard Temperature and Pressure (STP)
Appearance Likely a crystalline powder
Aqueous Solubility Low
Organic Solvent Solubility Moderate to High (e.g., in Chloroform, Acetonitrile)

Experimental Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid phase. For impure substances, the melting point is typically depressed and occurs over a broader range. Therefore, accurate melting point determination is a crucial indicator of purity.

Principle of Melting Point Determination

When a crystalline solid is heated, the thermal energy causes the molecules or ions in the crystal lattice to vibrate more vigorously. At the melting point, these vibrations become strong enough to overcome the intermolecular forces holding the lattice together, and the substance transitions to the liquid state. During this phase change, the temperature of the substance remains constant until all the solid has melted.

Detailed Experimental Protocol

The following protocol outlines the steps for determining the melting point of a solid organic compound using a modern digital melting point apparatus.

Materials and Equipment:

  • Sample of 4-(4-chloro-3-fluorophenyl)-5-fluoro-1H-pyrrolo[2,3-b]pyridine (finely powdered and dry)

  • Melting point capillary tubes (sealed at one end)

  • Digital melting point apparatus

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry, as moisture can depress the melting point.[1]

    • If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.[1]

    • Carefully tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup and Measurement:

    • Set the starting temperature on the melting point apparatus to about 10-15°C below the expected melting point. If the expected melting point is unknown, a preliminary rapid heating can be performed to get an approximate range.

    • Set the heating rate to a slow and steady value, typically 1-2°C per minute, to ensure the temperature of the heating block and the sample are in equilibrium.[2][3]

    • Insert the capillary tube containing the sample into the heating block of the apparatus.

    • Begin heating and observe the sample closely through the magnified viewing port.

  • Data Recording and Interpretation:

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue to observe and record the temperature at which the last solid crystal melts (the completion of melting).

    • The melting point is reported as a range from the onset to the completion of melting. A narrow range (0.5-2°C) is indicative of a pure compound.[4]

Factors Influencing Melting Point

Several factors related to the molecular structure of 4-(4-chloro-3-fluorophenyl)-5-fluoro-1H-pyrrolo[2,3-b]pyridine will influence its melting point:

  • Intermolecular Forces: The presence of the N-H group in the pyrrole ring allows for hydrogen bonding, a strong intermolecular force that will increase the melting point.[5][6][7]

  • Molecular Symmetry and Packing: The relatively planar and rigid structure of the molecule allows for efficient packing into a crystal lattice, leading to stronger intermolecular interactions and a higher melting point.[8]

  • Molecular Weight: Generally, for a series of related compounds, the melting point increases with molecular weight due to increased van der Waals forces.[5][6]

  • Presence of Impurities: Any impurities present in the sample will disrupt the crystal lattice, leading to a lower and broader melting point range.[5]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the determination of the melting point of a solid organic compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_data Data Analysis Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary Tube Grind->Pack Setup Set Apparatus Parameters (Start Temp, Ramp Rate) Pack->Setup Insert Insert Capillary Setup->Insert Heat Heat and Observe Insert->Heat Record Record Melting Range (Onset and Completion) Heat->Record Purity Assess Purity Record->Purity

Figure 1: A schematic workflow for the experimental determination of the melting point of a solid organic compound.

Conclusion

References

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

  • Pharma Beginners. (2020, July 20). Melting Point Apparatus - SOP. Retrieved from [Link]

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, June 5). Boiling Point and Melting Point in Organic Chemistry. Retrieved from [Link]

  • Sciencing. (2022, March 24). What Factors Affect Melting Point?. Retrieved from [Link]

  • Pharmaceutical Information. (2024, April 27). SOP for Operation Procedure for Melting Point Apparatus. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Melting Point. Retrieved from [Link]

  • PharmaJia. (2024, December 21). SOP for Melting point Apparatus. Retrieved from [Link]

  • BLDEA'S Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022, December 31). Objective: The following document describes the standard operating procedure for Melting point apparatus. Retrieved from [Link]

  • Unknown. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • Research SOP. (2021, January 11). SOP FOR MELTING POINT APPRATUS | STANDARD OPERATING PROCEDURE FOR CLEANING, OPERATION & CALIBRATION OF MELTING POINT APPRATUS. Retrieved from [Link]

  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [https://www.jove.com/v/102 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds)

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Comprehensive Guide to the Solid-State Characterization of 5-Methylthiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solid-state characterization, polymorphic landscape, and crystallographic protocols for 5-Methylthiazole-4-carboxamide , a critical heterocyclic building block.

Executive Summary & Chemical Identity

5-Methylthiazole-4-carboxamide is a structural isomer of the widely utilized pharmaceutical intermediate 4-methylthiazole-5-carboxamide (a key precursor for cephalosporins like Cefditoren). While the 4-methyl-5-carboxamide isomer is ubiquitous in antibiotic synthesis, the 5-methyl-4-carboxamide variant (CAS 1259058-14-4) presents distinct steric and electronic properties governed by the proximity of the amide group to the sulfur atom in the thiazole ring.

This guide addresses the crystallographic data, predicted intermolecular interactions, and rigorous protocols for polymorph screening, designed for researchers isolating this compound for structure-activity relationship (SAR) studies.

Chemical Profile
PropertyData
IUPAC Name 5-Methyl-1,3-thiazole-4-carboxamide
CAS Number 1259058-14-4
Molecular Formula

Molecular Weight 142.18 g/mol
H-Bond Donors 1 (Amide

)
H-Bond Acceptors 3 (Amide

, Thiazole

, Thiazole

)
Predicted MP 160–190 °C (Based on thiazole-5-carboxamide homologs)

Crystallographic Characterization

Structural Topology & Supramolecular Synthons

In the solid state, thiazole carboxamides typically crystallize in centrosymmetric space groups (e.g., P2₁/c or C2/c) due to the formation of energetically favorable hydrogen-bonded dimers.

  • Primary Interaction (Synthon A): The amide moiety forms a self-complementary

    
     dimer via 
    
    
    
    hydrogen bonds. This is the dominant packing motif.
  • Secondary Interaction (Synthon B): The second amide proton often engages the thiazole nitrogen (

    
    ) of an adjacent dimer, extending the structure into 1D ribbons or 2D sheets.
    
  • Steric Influence: In 5-methylthiazole-4-carboxamide, the methyl group at position 5 is adjacent to the amide at position 4. This "ortho-like" substitution induces a twist in the amide plane relative to the thiazole ring to relieve steric strain, potentially disrupting planarity and reducing lattice energy compared to the 4-methyl-5-carboxamide isomer.

Predicted Unit Cell Parameters

Based on homologous structures (e.g., 2-methylthiazole-4-carboxamide and parent thiazole-5-carboxamide), the predicted lattice parameters for the stable Form I are:

  • Crystal System: Monoclinic

  • Space Group:

    
     (No. 14)
    
  • Z: 4

  • Packing Coefficient: ~0.68–0.72

  • Calculated Density: ~1.42 g/cm³

Note: Direct deposition of the specific CAS 1259058-14-4 crystal structure is not currently indexed in open public repositories (CSD/COD). The parameters above are derived from high-confidence structural homologs.

Polymorph Screening Protocol

Thiazole amides exhibit conformational polymorphism arising from the rotation of the amide bond and packing polymorphism due to alternative hydrogen bonding networks. The following protocol ensures exhaustive screening.

Solvent-Mediated Screening Workflow

This self-validating workflow uses a matrix of solvents with varying polarity and hydrogen-bonding propensity.

PolymorphScreening Start Raw Material (5-Methylthiazole-4-carboxamide) Solubility Solubility Assessment (Gravimetric) Start->Solubility SlowEvap Slow Evaporation (25°C -> Dryness) Solubility->SlowEvap High Sol (MeOH, EtOH) Cooling Cooling Crystallization (60°C -> 5°C @ 0.1°C/min) Solubility->Cooling Temp Dep (Water, Toluene) VaporDiff Vapor Diffusion (Solvent/Anti-solvent) Solubility->VaporDiff Low Sol (DMSO/Water) PXRD PXRD Analysis (Identify Unique Patterns) SlowEvap->PXRD Cooling->PXRD VaporDiff->PXRD DSC DSC/TGA (Thermal Events) PXRD->DSC Unique Phase? SCXRD Single Crystal XRD (Structure Solution) DSC->SCXRD Stable Crystal?

Figure 1: Automated workflow for polymorph discovery. High-contrast nodes indicate critical decision points.

Experimental Procedure
  • Supersaturation Generation: Prepare saturated solutions in Methanol, Ethyl Acetate, and Acetonitrile at 50°C. Filter through 0.22 µm PTFE to remove seeds.

  • Slow Evaporation (Form I): Allow methanol solution to evaporate at ambient pressure/temperature in a perforated vial. This typically yields the thermodynamic form.

  • Anti-Solvent Crash (Form II/Metastable): Dissolve 50 mg in 0.5 mL DMSO. Rapidly inject into 5 mL cold water (4°C) under vigorous stirring. Isolate precipitate immediately for PXRD to detect kinetic forms.

  • Slurry Conversion: Suspend excess solid in water/ethanol (1:1) and stir for 48 hours at 25°C. This ensures conversion to the most stable thermodynamic polymorph.

Single Crystal Growth & Data Collection

To obtain publication-quality data (


), follow this specific vapor diffusion protocol which minimizes twinning common in thiazole amides.
Protocol: Vapor Diffusion
  • Inner Vial: 10 mg 5-Methylthiazole-4-carboxamide dissolved in 1.0 mL DMF.

  • Outer Vial: 5 mL Diethyl Ether (or Pentane).

  • Mechanism: Ether slowly diffuses into DMF, lowering solubility gradually.

  • Timeline: Crystals appear in 3–7 days.

  • Observation: Look for colorless blocks or prisms. Avoid needles (often indicate rapid growth/twinning).

Data Collection Strategy (Mo K )
  • Temperature: Collect at 100 K to reduce thermal motion of the methyl group.

  • Redundancy: Target >4.0 to ensure accurate absorption correction.

  • Resolution: Collect to

    
     (
    
    
    
    ) to resolve amide hydrogen positions clearly.

Structural Logic: Hydrogen Bonding Network

The stability of the crystal lattice is dictated by the competition between the amide dimer and the thiazole nitrogen acceptor.

HBonding MolA Molecule A (Donor) MolB Molecule B (Acceptor) MolA->MolB N-H...O (Dimer) 2.85 Å MolC Molecule C (Chain Extender) MolA->MolC N-H...N(thiazole) 3.05 Å MolB->MolA O...H-N (Dimer) 2.85 Å MolB->MolC Pi-Pi Stacking 3.6 Å

Figure 2: Predicted supramolecular connectivity. Solid lines represent the robust amide dimer; dashed lines indicate the secondary network stabilizing the 3D lattice.

References

  • Thiazole Carboxamide Derivatives (Synthesis/Activity)

    • Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. ResearchGate. Link

  • Crystallographic Homologs (Thiazole-4-carboxylic acid)

    • Polymorphism in metal complexes of thiazole-4-carboxylic acid. ResearchGate. Link

  • General Thiazole Geometry (CSD Analysis)
  • Isomer Data (4-Methyl-5-Formylthiazole)

    • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.[1][2] Molecules 2008, 13(4), 943-947. Link

Sources

The Solubility Profile of 5-Methylthiazole-4-carboxamide in Polar Solvents: A Technical Guide for Preclinical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of optimizing the physicochemical profiles of early-stage pharmacophores. 5-Methylthiazole-4-carboxamide (5-MTC, CAS: 1259058-14-4) is a highly versatile heterocyclic scaffold utilized in the synthesis of kinase inhibitors, anti-hypercholesterolemic agents, and advanced agrochemicals. However, its rigid crystal lattice and distinct amphiphilic micro-domains present unique solvation challenges. This whitepaper elucidates the structural causality behind 5-MTC's solubility in polar solvents and provides a self-validating, step-by-step protocol for thermodynamic solubility quantification.

Physicochemical Profiling & Structural Causality

To accurately predict and manipulate the solubility of 5-MTC, we must first deconstruct its molecular architecture. Do not view solubility merely as a macroscopic observation; it is a microscopic thermodynamic competition between the crystal lattice energy and solvent-solute interactions.

  • The Thiazole Core: Imparts aromaticity and moderate lipophilicity. The ring nitrogen acts as a weak hydrogen-bond (H-bond) acceptor.

  • The 5-Methyl Substitution: Introduces steric bulk and increases the overall hydrophobicity (LogP) of the molecule. This methyl group actively disrupts potential hydration shells in aqueous media.

  • The 4-Carboxamide Group: This is the primary driver of polar interactions. The carbonyl oxygen is a strong H-bond acceptor, while the primary amine (-NH

    
    ) serves as a dual H-bond donor.
    

Causality of Solvation: In the solid state, 5-MTC molecules form highly stable, intermolecular hydrogen-bonded dimers via their carboxamide groups. For dissolution to occur, the solvent must provide a lower-energy solvation state than this crystalline lattice. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) excel here; their strong H-bond accepting capacity rapidly disrupts the carboxamide dimers, leading to high solubility . Conversely, in polar protic solvents like water, the hydrophobic effect driven by the 5-methylthiazole core forces water molecules into highly ordered clathrate structures. This results in a massive entropic penalty, severely restricting aqueous solubility.

Solubility Data in Polar Solvents

The following table summarizes the solubility profile of 5-MTC across standard polar solvents used in preclinical profiling. Data is extrapolated based on the thermodynamic behavior of homologous thiazole-carboxamide derivatives.

SolventClassificationDielectric Constant (

)
Estimated SolubilityPrimary Solvation Mechanism
DMSO Polar Aprotic46.7>50 mg/mL (Freely Soluble)Strong H-bond acceptance; dipole-dipole interactions.
DMF Polar Aprotic36.7>30 mg/mL (Soluble)H-bond acceptance; efficient disruption of crystal lattice.
Methanol Polar Protic32.75 - 10 mg/mL (Slightly Soluble)Dual H-bond donor/acceptor; limited by the hydrophobic core.
Ethanol Polar Protic24.52 - 5 mg/mL (Slightly Soluble)Lower polarity than methanol; increased hydrophobic resistance.
Water (pH 7.4) Polar Protic80.1<1 mg/mL (Very Slightly Soluble)High entropic penalty due to the 5-methylthiazole moiety.
Experimental Workflow: Thermodynamic Solubility Determination

Kinetic solubility assays (e.g., solvent-shift methods) often overestimate solubility due to transient supersaturation. As rigorous scientists, we rely on the to determine true thermodynamic equilibrium. This protocol is designed as a self-validating system : we verify equilibrium by sampling at multiple time points to ensure the concentration has plateaued, and we analyze the residual solid to rule out polymorphic shifts.

Step-by-Step Protocol:
  • Saturated Solution Preparation: Dispense an excess of solid 5-MTC (e.g., 5 mg) into a 2 mL glass HPLC vial. Add 1 mL of the target polar solvent.

    • Causality: Excess solid is mandatory to maintain the thermodynamic equilibrium between the dissolved solute and the crystalline solid state.

  • Thermal Equilibration: Seal the vial and place it in a thermostatic orbital shaker at 25°C (or 37°C for physiological relevance) at 400 rpm for 24 to 48 hours .

    • Causality: Continuous agitation overcomes the unstirred boundary layer at the solid-liquid interface, accelerating the approach to equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes.

    • Causality: Centrifugation is prioritized over syringe filtration to eliminate the risk of the hydrophobic thiazole core adsorbing onto PTFE or PVDF filter membranes, which would artificially lower the measured concentration.

  • Supernatant Extraction & Dilution: Carefully extract an aliquot of the clear supernatant. Dilute it immediately with the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile) to bring the concentration within the linear dynamic range of the calibration curve.

  • HPLC-UV Quantification: Analyze the diluted sample using an isocratic HPLC-UV method. Quantify the concentration by interpolating the area under the curve (AUC) against a pre-validated 5-point calibration curve of 5-MTC prepared in DMSO.

  • Self-Validation (Quality Control): Analyze the remaining solid pellet using X-ray Powder Diffraction (XRPD).

    • Causality: This ensures the solvent did not induce a polymorphic transition or form a solvate during the 48-hour incubation, which would alter the apparent solubility.

Workflow Visualization

G N1 1. Solid State 5-MTC (Excess Compound) N2 2. Solvent Addition (Polar Solvents) N1->N2 N3 3. Thermal Equilibration (Shake-Flask, 24-48h) N2->N3 N4 4. Phase Separation (Ultracentrifugation) N3->N4 N5 5. Supernatant Extraction & Serial Dilution N4->N5 N6 6. HPLC-UV Analysis (Quantification) N5->N6

Thermodynamic solubility profiling workflow for 5-MTC via shake-flask method.

Conclusion & Best Practices

When formulating 5-Methylthiazole-4-carboxamide for biological assays, researchers must account for its dichotomy of a polar carboxamide head and a lipophilic methylthiazole tail. Stock solutions should be prepared in DMSO to ensure complete dissolution. For downstream aqueous assays, the final DMSO concentration must be kept strictly below 1% (v/v) to prevent compound precipitation and assay interference. By adhering to the thermodynamic shake-flask protocol outlined above, development teams can generate highly reliable, reproducible solubility data that forms the bedrock of successful lead optimization.

References
  • Title: Determination of Thermodynamic Solubility Source: Bio-protocol URL: [Link]

Reactivity Profile of the Carboxamide Group in Thiazole Rings

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazole carboxamide moiety is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in oncology (e.g., Dasatinib), antiviral therapeutics, and neuroprotective agents.[1][2] Unlike the carbocyclic benzamide, the thiazole carboxamide operates within a highly electron-deficient heteroaromatic environment. This guide provides a technical analysis of the reactivity profile of the carboxamide group (–CONH₂) attached to the thiazole ring at positions 2, 4, and 5.[2] It details the kinetic implications of positional isomerism, transformation methodologies (dehydration, hydrolysis, rearrangement), and the utility of the amide as a Directed Metalation Group (DMG) for late-stage functionalization.[2]

Electronic Environment & Positional Isomerism[2]

The reactivity of the carboxamide group is governed by the inductive (


) and mesomeric (

) effects of the thiazole ring. Thiazole is a

-excessive heterocycle but acts as an electron-withdrawing group (EWG) relative to the amide substituent due to the electronegativity of the nitrogen and sulfur atoms.
Positional Reactivity Hierarchy

The position of the amide determines the electrophilicity of the carbonyl carbon and the acidity of the amide protons.

  • Position 2 (C2): The most electron-deficient position. The C2 carbon is flanked by both the electronegative Nitrogen (N3) and Sulfur (S1). A carboxamide at C2 exhibits the highest carbonyl electrophilicity, making it most susceptible to nucleophilic attack (hydrolysis).

  • Position 4 (C4): Located adjacent to the ring nitrogen but separated from sulfur by a carbon. It displays intermediate reactivity.

  • Position 5 (C5): The most electron-rich position on the ring (relatively), though still electron-deficient compared to benzene. Amides here are the most stable against hydrolysis.

Electronic Vector Map

The following diagram illustrates the electron density pull and its impact on the amide group at different positions.

ThiazoleElectronicMap ThiazoleRing Thiazole Core (Electron Deficient) Pos2 Position 2 (C2) Max -I Effect High Carbonyl Electrophilicity ThiazoleRing->Pos2 Adjacent to N & S Pos4 Position 4 (C4) Intermediate -I Effect Moderate Reactivity ThiazoleRing->Pos4 Adjacent to N Pos5 Position 5 (C5) Lowest -I Effect Highest Stability ThiazoleRing->Pos5 Adjacent to S AmideReactivity Carboxamide Reactivity (-CONH2) Pos2->AmideReactivity Rapid Hydrolysis Facile Deprotonation Pos4->AmideReactivity Standard Reactivity Pos5->AmideReactivity Resistant to Hydrolysis

Figure 1: Electronic influence of the thiazole ring positions on the carboxamide group.

Primary Transformations

Dehydration to Nitriles

The conversion of thiazole carboxamides to cyanothiazoles (nitriles) is a pivotal transformation in fragment-based drug discovery. The electron-withdrawing nature of the ring facilitates the initial proton loss but requires robust dehydrating agents to activate the amide oxygen.

ReagentConditionsMechanism NoteSuitability
TFAA / Pyridine 0°C to RT, DCMActivation via trifluoroacetate intermediate; E2 elimination.High: Mild, excellent for acid-sensitive substrates.
POCl₃ / Imidazole Reflux, TolueneVilsmeier-Haack type activation.Medium: Effective but harsh; risk of chlorination side-reactions.
Burgess Reagent RT, THFIntramolecular elimination.[2]High: Very mild, expensive, best for small scale.[2]
Hydrolysis Kinetics

Thiazole carboxamides hydrolyze to their corresponding carboxylic acids under acidic or basic conditions.

  • Acidic Hydrolysis: Protonation of the carbonyl oxygen is less favorable at C2 due to the ring's electron withdrawal, but once protonated, the nucleophilic attack by water is rapid.

  • Basic Hydrolysis: The C2-amide is significantly more reactive than benzamide (approx. 10-50x faster) due to the stabilization of the transition state by the electron-poor ring.

Rearrangements (Hofmann vs. Curtius)

While the Hofmann rearrangement (Amide


 Amine) is theoretically possible, it is often low-yielding for electron-deficient heteroaromatics due to the instability of the N-bromoamide intermediate.
  • Preferred Route: The Curtius Rearrangement (using DPPA or NaN₃ on the acid chloride) is the standard for converting thiazole-carboxamides (via acid) to aminothiazoles if the Hantzsch synthesis is not applicable.

The Amide as a Directing Group (DoM)

The carboxamide group can serve as a Directed Metalation Group (DMG) for regioselective functionalization (Lithiation).

  • Primary Amides (

    
    ):  Poor directors without protection (protons are too acidic). Must be masked (e.g., with 
    
    
    
    or converted to imidates) or used as secondary amides.
  • Secondary Amides (

    
    ):  Excellent DMGs.
    
  • Regioselectivity (Thiazole-4-carboxamide derivatives):

    • Lithiation occurs exclusively at C5 (the only adjacent proton).

    • Protocol: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA at -78°C to avoid ring fragmentation.

DoM_Pathway Substrate Thiazole-4-carboxamide (Protected) Base Base (LiTMP) -78°C, THF Substrate->Base Coordination LithioSpecies C5-Lithio Intermediate Base->LithioSpecies Deprotonation at C5 Electrophile Electrophile (E+) (e.g., I2, DMF) LithioSpecies->Electrophile Quench Product C5-Substituted Thiazole Electrophile->Product Workup

Figure 2: Directed Ortho Metalation (DoM) pathway for C5 functionalization.

Experimental Protocol: Dehydration to Nitrile

Objective: Synthesis of 4-Cyanothiazole from Thiazole-4-carboxamide. Method: Trifluoroacetic Anhydride (TFAA) / Pyridine Dehydration. Rationale: This method avoids the thermal hazards of


 and provides high yields for electron-deficient amides.
Materials
  • Thiazole-4-carboxamide (1.0 eq)

  • Trifluoroacetic Anhydride (TFAA) (1.2 eq)

  • Pyridine (2.5 eq)

  • Dichloromethane (DCM) (anhydrous, 10 mL/mmol)[2]

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Charge the flask with Thiazole-4-carboxamide and anhydrous DCM. The starting material may be a suspension; this is normal.

  • Base Addition: Add Pyridine (2.5 eq) in one portion. Cool the mixture to 0°C using an ice/water bath.

  • Activation (Critical Step): Add TFAA (1.2 eq) dropwise via syringe over 10 minutes. Caution: Exothermic reaction.[2]

    • Observation: The suspension should clear as the trifluoroacetate intermediate forms.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

    • Endpoint: Disappearance of the amide peak (M+H) and appearance of the nitrile peak (M-18).

  • Quench & Workup:

    • Cool back to 0°C. Quench carefully with saturated aqueous

      
       until pH ~8.
      
    • Extract with DCM (3 x).

    • Wash combined organics with 0.1 M HCl (to remove pyridine), then brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (typically 0-30% EtOAc in Hexanes).

Self-Validating Checkpoint: The product (nitrile) will show a distinct IR stretch at ~2230 cm⁻¹.

Medicinal Chemistry Context

The thiazole carboxamide is a validated scaffold in FDA-approved drugs.

DrugTargetThiazole RoleAmide Function
Dasatinib BCR-ABL/SRCCore ScaffoldLinker to the pyrimidine ring; H-bond donor/acceptor in the ATP binding pocket.
Tiazofurin IMP DehydrogenaseC-Nucleoside mimicThe carboxamide mimics the nicotinamide moiety of NAD+.
Pretubulysin TubulinC-terminal tailCritical for binding affinity; C4-amide linkage.

Recent Application: Novel thiazole-5-carboxamide derivatives have shown potent antioxidant activity (IC50 ~0.18 µM) by scavenging DPPH radicals, outperforming Trolox. The amide group facilitates hydrogen bonding with the Keap1 protein, activating the Nrf2 pathway [1].

References

  • Thiazole-carboxamide derivatives as potent antioxidant agents. PLOS ONE, 2025. Link

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 2016, 21(1), 58. Link

  • 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. Chemistry Central Journal, 2012. Link

  • Directed ortho metalation of thiazoles.Journal of Organic Chemistry, 1989.
  • Curtius Rearrangement: Applications in Modern Drug Discovery. Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Step-by-step synthesis of 5-Methylthiazole-4-carboxamide from thioformamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This application note details the regioselective synthesis of 5-Methylthiazole-4-carboxamide utilizing thioformamide as the core sulfur-nitrogen donor.

While the Hantzsch thiazole synthesis is the industry standard for constructing thiazole rings, the specific isomerism of the target (5-methyl-4-substituted) presents a regiochemical challenge often overlooked in general literature. Standard commercial precursors (like ethyl acetoacetate derivatives) typically yield the inverted isomer (4-methylthiazole-5-carboxylate).

To achieve the 5-methyl-4-carboxamide geometry, this protocol employs a specific


-halo-

-keto ester strategy. The workflow is divided into two critical phases:
  • Regioselective Cyclocondensation: Reaction of thioformamide with ethyl 3-bromo-2-oxobutanoate to lock the 4-carboxylate/5-methyl substitution pattern.

  • Controlled Ammonolysis: Conversion of the intermediate ester to the final primary amide without ring degradation.

Safety Advisory: Thioformamide is unstable and toxic. All manipulations requires a fume hood.


-Halo carbonyls are potent lachrymators.

Chemical Reaction Pathway

The following diagram illustrates the mechanistic pathway, highlighting the nucleophilic attack sequence that dictates the regiochemistry.

G cluster_inputs Precursors Thio Thioformamide (HCSNH2) Inter Intermediate: Ethyl 5-methylthiazole-4-carboxylate Thio->Inter Hantzsch Cyclization (EtOH, Reflux) Halo Ethyl 3-bromo-2-oxobutanoate (Regiocontrol Agent) Halo->Inter Note Regioselectivity Mechanism: 1. Thioamide S attacks C3 (Alpha-C) 2. Thioamide N attacks C2 (Ketone) Result: Ester at C4, Methyl at C5 Halo->Note Target Target: 5-Methylthiazole-4-carboxamide Inter->Target Ammonolysis (NH3/MeOH) Note->Inter

Figure 1: Synthetic pathway illustrating the regioselective assembly of the thiazole core.

Detailed Experimental Protocols

Phase 1: Hantzsch Cyclization to Ethyl 5-methylthiazole-4-carboxylate

Objective: Construct the thiazole ring with the ester group strictly at position 4. Critical Quality Attribute (CQA): Absence of the 4-methyl-5-carboxylate isomer (a common impurity if the wrong precursor is used).

Materials
  • Thioformamide: 1.0 equiv (Freshly prepared or stored at -20°C; unstable at RT).

  • Ethyl 3-bromo-2-oxobutanoate: 1.05 equiv.

    • Note on Precursor: This specific bromoketone is essential. Using ethyl 2-chloro-3-oxobutanoate will yield the wrong isomer (4-methyl-5-carboxylate).

  • Ethanol (Absolute): Solvent (10 mL per gram of thioformamide).

  • Molecular Sieves (3Å): Optional, to scavenge water.

Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thioformamide (10 mmol, 0.61 g) in absolute ethanol (10 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add ethyl 3-bromo-2-oxobutanoate (10.5 mmol, ~2.2 g) dropwise over 10 minutes.

    • Why: The reaction is exothermic.[1] Controlled addition prevents polymerization of the thioamide.

  • Cyclization: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes, then heat to reflux (approx. 78°C) for 4 hours.

    • Monitoring: Monitor by TLC (System: Hexane/EtOAc 3:1). The starting thioamide spot should disappear.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol.

    • The residue will contain the hydrobromide salt of the thiazole.

    • Suspend the residue in saturated aqueous NaHCO₃ (20 mL) to neutralize the HBr and liberate the free base. CO₂ evolution will occur.

    • Extract with Dichloromethane (DCM) (3 x 15 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes) to yield Ethyl 5-methylthiazole-4-carboxylate as a pale yellow oil or low-melting solid.

Expected Yield: 65-75%

Phase 2: Conversion to 5-Methylthiazole-4-carboxamide

Objective: Transform the ethyl ester to the primary amide. Challenge: Thiazole rings can be sensitive to harsh hydrolysis; ammonolysis is preferred over hydrolysis-then-coupling.

Materials
  • Ethyl 5-methylthiazole-4-carboxylate (from Phase 1).

  • Ammonia in Methanol (7N): Excess (10-20 equiv).

Protocol
  • Setup: Place the ethyl ester (5 mmol, ~0.85 g) in a pressure-rated glass reaction vessel (e.g., a sealed tube or heavy-walled flask).

  • Reagent Addition: Add 7N Ammonia in Methanol (10 mL, ~70 mmol).

  • Reaction: Seal the vessel tightly. Stir at room temperature for 16–24 hours.

    • Optimization: If conversion is slow (checked by TLC), heat the sealed vessel to 50°C.

    • Safety: Ammonia gas generates pressure upon heating. Use a blast shield.

  • Isolation:

    • Cool the vessel to room temperature (and then to 0°C) before opening.

    • The product often precipitates directly from the methanolic solution as a white solid.

    • Filter the solid and wash with cold methanol (2 x 2 mL).

    • If no precipitate forms, concentrate the solution to dryness and recrystallize the residue from Ethanol/Ether.

  • Final Product: 5-Methylthiazole-4-carboxamide .

Expected Yield: 80-90% Appearance: White to off-white crystalline solid.

Analytical Validation

To ensure the correct isomer was synthesized, compare analytical data against the following expected values. The key differentiator is the coupling pattern in NMR.

ParameterExpected Data (5-Methylthiazole-4-carboxamide)Diagnostic Interpretation
1H NMR (DMSO-d6)

2.65 (s, 3H, CH3 )

7.50 (br s, 1H, NH )

7.70 (br s, 1H, NH )

8.95 (s, 1H, C2-H )
The C2-H singlet at ~9.0 ppm confirms the thiazole ring closure. The methyl singlet at 2.65 ppm is characteristic of C5-Me.
Regiochemistry Check NOESY Experiment A NOE correlation should be observed between the C2-H proton and the C5-Methyl protons? NO. In 5-methylthiazole, C2 and C5 are separated by S and N. In the wrong isomer (4-methyl), C5-H and C4-Me would show NOE. In the correct isomer (5-methyl), C2-H is distant from the methyl. However, HMBC is definitive: The Carbonyl carbon will correlate with the ring C4, not C5.
Mass Spectrometry [M+H]+ = 143.02Consistent with formula C5H6N2OS.

Workflow Logic & Troubleshooting

Workflow Start Start: Thioformamide Step1 Add Ethyl 3-bromo-2-oxobutanoate (in EtOH, 0°C -> Reflux) Start->Step1 Check1 TLC Check: Thioamide consumed? Step1->Check1 Check1->Step1 No (Continue Reflux) Workup1 Neutralize (NaHCO3) Extract (DCM) Check1->Workup1 Yes Step2 Ammonolysis (NH3/MeOH, Sealed Tube) Workup1->Step2 Precip Precipitate Forms? Step2->Precip Filter Filter & Wash (Pure Product) Precip->Filter Yes Evap Evaporate & Recrystallize Precip->Evap No Evap->Filter

Figure 2: Operational workflow for the synthesis and purification process.

References

  • Hantzsch, A. (1887).[2][3] "Ueber die Synthese von Thiazolverbindungen (Thiazole Synthesis)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.[2]

  • Metwally, K. A., et al. (2012). "Design, synthesis and anticancer evaluation of novel thienopyrimidine and thiazolopyrimidine derivatives." European Journal of Medicinal Chemistry, 56, 154-162. (Provides context on Hantzsch conditions for carboxamide precursors).

  • Bredenkamp, M. W., et al. (2013). "Synthesis of 4-substituted 5-methylthiazoles." Synthetic Communications, 20(14), 2235-2249. (Validates the use of alpha-keto esters for regioselective 5-methylthiazole synthesis).

  • Organic Chemistry Portal. "Hantzsch Thiazole Synthesis." (Mechanistic overview and variations).

Sources

Application Note: Protocol for Using 5-Methylthiazole-4-carboxamide in Cefditoren Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic protocol for utilizing Methylthiazole-carboxamide derivatives—specifically addressing the user-specified 5-Methylthiazole-4-carboxamide —as precursors in the manufacturing of Cefditoren Pivoxil .

Cefditoren is a third-generation cephalosporin characterized by a C-7 aminothiazolyl moiety and a C-3 side chain containing a (Z)-2-(4-methylthiazol-5-yl)ethenyl group.[1] The introduction of this thiazole side chain is a critical quality attribute (CQA) governing the drug's spectrum and stability.

Critical Scientific Note on Regioisomerism: Standard Cefditoren contains a 4-methyl-5-thiazolyl substitution pattern. The user-specified starting material (5-methylthiazole-4-carboxamide ) is a regioisomer. While this protocol outlines the chemical transformation of the carboxamide functionality to the reactive aldehyde required for coupling, researchers must verify the regiospecificity of their starting material. Using the 5-methyl-4-substituted isomer will yield a structural isomer of Cefditoren, not the pharmacopoeial standard. This guide assumes the chemical logic applies to the conversion of the thiazole-carboxamide functionality to the active aldehyde intermediate.

Chemical Strategy & Mechanism

The synthesis relies on converting the inert carboxamide into a reactive carbaldehyde capable of undergoing a Wittig reaction with the cephalosporin core (7-ACA derivative).

The Transformation Pathway[2]
  • Hydrolysis: Conversion of the amide to the carboxylic acid.

  • Activation: Conversion to the acid chloride.

  • Rosenmund Reduction: Catalytic hydrogenation to the aldehyde (4-methylthiazole-5-carbaldehyde).[2]

  • Wittig Coupling: Reaction with the triphenylphosphonium salt of the cephalosporin core.

Mechanistic Flowchart

Cefditoren_Synthesis_Pathway Start Start: 5-Methylthiazole- 4-carboxamide Acid Intermediate: Thiazole Carboxylic Acid Start->Acid Hydrolysis (NaOH/H2O) Chloride Activated: Acid Chloride Acid->Chloride SOCl2 Reflux Aldehyde Reactive Species: Thiazole Carbaldehyde Chloride->Aldehyde H2, Pd/BaSO4 (Rosenmund) Wittig Wittig Coupling (with 7-ACA Ylide) Aldehyde->Wittig Coupling Product End Product: Cefditoren Backbone Wittig->Product Deprotection

Caption: Figure 1. Synthetic trajectory from the carboxamide precursor to the Cefditoren backbone via the Rosenmund reduction pathway.

Detailed Experimental Protocol

Phase 1: Precursor Engineering (Amide to Aldehyde)

This phase converts the stable amide into the volatile aldehyde required for the side-chain attachment.

Step 1.1: Hydrolysis to Carboxylic Acid

Rationale: The amide bond is too stable for direct controlled reduction to an aldehyde in high yield. Hydrolysis provides the acid, which can be activated.

  • Charge: In a glass-lined reactor, suspend 100.0 g of 5-Methylthiazole-4-carboxamide in 500 mL of 20% NaOH (aq) .

  • Reaction: Heat to reflux (approx. 100°C) for 4–6 hours. Monitor by TLC or HPLC until the amide peak (<1.0%) disappears.

  • Workup: Cool to 20°C. Acidify with concentrated HCl to pH 2.0–2.5.

  • Isolation: The carboxylic acid will precipitate. Filter the solids, wash with ice-cold water (2 x 100 mL), and dry under vacuum at 50°C.

    • Target Yield: >90%[3][4]

    • Checkpoint: Verify structure via ¹H-NMR (Look for disappearance of NH₂ protons).

Step 1.2: Activation to Acid Chloride
  • Charge: Suspend the dried carboxylic acid (from Step 1.1) in Thionyl Chloride (SOCl₂) (3.0 equivalents).

  • Reaction: Reflux for 2 hours. The solution should become clear as the acid chloride forms.

  • Purification: Distill off excess SOCl₂ under reduced pressure. The residue is the crude acid chloride.

    • Note: Use immediately in Step 1.3 to prevent hydrolysis.

Step 1.3: Rosenmund Reduction to Aldehyde

Rationale: Direct reduction of esters often leads to alcohols. The Rosenmund reduction (or Pd/BaSO₄ hydrogenation) is highly specific for stopping at the aldehyde stage for thiazoles [1].

  • Solvent System: Dissolve the acid chloride residue in anhydrous Xylene (10 volumes) .

  • Catalyst: Add Pd/BaSO₄ (5% Pd) catalyst (10% w/w relative to substrate).

  • Regulator: Add Quinoline-S (trace) to poison the catalyst and prevent over-reduction to the alcohol.

  • Hydrogenation: Bubble dry Hydrogen gas (H₂) through the suspension at 120–140°C (refluxing xylene) with vigorous stirring.

  • Monitoring: The reaction releases HCl gas. Monitor the exit gas stream; reaction is complete when HCl evolution ceases (approx. 4–6 hours).

  • Workup: Filter hot to remove the catalyst. Cool the filtrate to precipitate the aldehyde or concentrate to obtain the crude oil.

    • Target Intermediate:Thiazole-carbaldehyde (Verify Regioisomer: 4-methyl-5-formyl vs 5-methyl-4-formyl).

Phase 2: The Wittig Coupling (Backbone Assembly)

This phase attaches the thiazole side chain to the cephalosporin core.

Reagents
  • Core: 7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid ester (e.g., GCLE or similar protected intermediate).

  • Reagent: Triphenylphosphine (TPP).

  • Catalyst: Sodium Iodide (NaI).[5][3]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or dilute NaOH.

Protocol
  • Phosphonium Salt Formation:

    • Dissolve the Cephalosporin Core (1.0 eq) in Acetone/Dichloromethane (1:1) .

    • Add TPP (1.1 eq) and NaI (1.1 eq) .

    • Stir at 20–25°C for 4 hours. The phosphonium iodide salt precipitates. Filter and dry.[4]

  • Wittig Reaction:

    • Suspend the Phosphonium Salt in Methylene Chloride (DCM) .

    • Add the Thiazole Carbaldehyde (prepared in Phase 1) (1.2 eq).

    • Cool to 0–5°C.[6]

    • Slowly add DBU (1.5 eq) dropwise. Caution: Exothermic.

    • Stir at 0–5°C for 2 hours. The color typically shifts to dark red/brown, then lightens.

  • Isomer Control (Z/E Ratio):

    • The Wittig reaction produces both Z (cis) and E (trans) isomers. Cefditoren requires the Z-isomer .

    • Optimization: Performing the reaction in a biphasic system (DCM/Water) or using specific ionic liquids has been shown to enhance Z-selectivity [2].

  • Workup:

    • Quench with dilute HCl. Separate the organic layer.[1][5][6][7][8][9]

    • Wash with Sodium Bisulfite (to remove iodine traces).

    • Concentrate to obtain the protected Cefditoren backbone.

Quality Control & Data Analysis

Impurity Profile Management

The following table summarizes critical impurities derived from the thiazole side chain synthesis.

Impurity TypeSourceControl StrategyLimit
Thiazole Alcohol Over-reduction in Step 1.3Use Quinoline-S poison; Control H₂ flow.< 0.5%
Thiazole Acid Incomplete activation or hydrolysisAnhydrous conditions in Step 1.2.< 1.0%
E-Isomer Wittig Reaction ByproductPhoto-isomerization or crystallization in MeOH.< 2.0%
Regioisomer Wrong Starting Material Verify 4-Me-5 vs 5-Me-4 via NOE NMR. NMT 0.1%
Isomer Verification Logic

Isomer_Check Check QC Check: Starting Material ID NMR 1H-NMR / NOE Analysis Check->NMR Result1 NOE between Methyl & Aldehyde? YES = 4-Me-5 (Correct) NMR->Result1 Result2 NOE between Methyl & Aldehyde? NO = 5-Me-4 (Incorrect) NMR->Result2 Action1 Proceed to Wittig Result1->Action1 Action2 HALT: Analog Synthesis Only Result2->Action2

Caption: Figure 2. Critical Quality Control logic for verifying the thiazole regioisomer before coupling.

References

  • National Center for Biotechnology Information. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.[8][10] PubMed Central. Available at: [Link]

  • Google Patents. (2006). Process for the preparation of cefditoren - US20060173175A1.[7] Available at:

  • Google Patents. (2018). Preparation method of cefditoren pivoxil - CN108084212B.

Sources

Precision Amidation of 5-Methylthiazole-4-Carboxylic Acid: Application Note & Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview

The Scaffold & The Challenge

5-Methylthiazole-4-carboxylic acid (CAS: 20485-41-0) is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for various kinase inhibitors (e.g., Dasatinib analogs) and anti-infectives.[1]

While amide coupling is routine, this specific substrate presents a dual-challenge that often leads to suboptimal yields in standard "discovery" conditions:

  • Electronic Deactivation: The thiazole ring is electron-deficient (π-deficient), making the carbonyl carbon less electrophilic compared to simple benzamides, particularly if the amine partner is also electron-deficient (e.g., anilines).

  • Ortho-Steric Hindrance: The 5-methyl group is ortho to the 4-carboxylic acid.[1] This steric bulk impedes the approach of bulky coupling reagents and the nucleophilic attack of the amine, necessitating highly activated intermediates.

Mechanistic Strategy

To achieve high conversion, the thermodynamic trap of salt formation (ammonium carboxylate) must be overcome by rapid kinetic activation. We categorize the reagent strategy into three tiers based on the "difficulty" of the amine partner and the scale of the reaction.

Part 2: Reagent Selection & Decision Logic[1]

The following decision matrix guides the selection of the optimal coupling system.

Table 1: Reagent Selection Matrix
Reagent SystemActivation SpeciesRecommended ForProsCons
HATU / DIPEA O-Azabenzotriazolyl uroniumDiscovery Scale (<1g) Weak nucleophiles (Anilines)Highest reactivity; Fast kinetics; Visual endpoint (yellow to colorless).[1]Expensive; Difficult to remove byproduct (tetramethylurea) on scale.
T3P (PPA) / Pyridine Mixed Phosphonic AnhydrideProcess Scale (>10g) General purposeWater-soluble byproducts; Low epimerization; Safer than HATU.Requires higher dilution; Slower kinetics than HATU.[1]
SOCl₂ / (COCl)₂ Acid ChlorideSterically Hindered Amines Non-nucleophilic aminesSmallest electrophile (minimal steric clash); High reactivity.Harsh conditions; Incompatible with acid-sensitive groups; Moisture sensitive.[1]
EDC / HOBt / DMAP Active Ester (OBt)Routine Couplings Aliphatic aminesStandard "first-pass" method; Mild conditions.[1]Often fails with electron-deficient anilines or ortho-substituted acids.[1]
Diagram 1: Reagent Decision Tree

Visualizing the logic flow for selecting the correct protocol.

Reagent_Selection Start Start: 5-Me-Thiazole-4-COOH Amidation AmineType Analyze Amine Partner Start->AmineType Aliphatic Aliphatic Amine (Primary/Secondary) AmineType->Aliphatic Nucleophilic Aniline Aniline / Heteroaryl Amine (Weak Nucleophile) AmineType->Aniline Electron Deficient Bulky Sterically Hindered (e.g., t-Butyl, Ortho-sub) AmineType->Bulky Sterically Demanding Scale Reaction Scale? Aliphatic->Scale HATU Protocol A: HATU/DIPEA (High Success Rate) Aniline->HATU Preferred AcidCl Protocol C: Acid Chloride (Max Reactivity) Bulky->AcidCl Minimize Sterics Discovery Discovery (<1g) Scale->Discovery Process Process (>10g) Scale->Process EDC Protocol D: EDC/HOBt (Standard) Discovery->EDC T3P Protocol B: T3P/EtOAc (Easy Workup) Process->T3P

Caption: Decision logic for selecting coupling reagents based on amine nucleophilicity and reaction scale.

Part 3: Detailed Experimental Protocols

Protocol A: The "Discovery Standard" (HATU)

Best for: Small scale, weak nucleophiles, ensuring first-pass success.

Mechanistic Note: The 5-methyl group hinders the formation of the active ester.[1] HATU generates the highly reactive O-azabenzotriazole active ester, which reacts faster than the O-benzotriazole ester generated by HBTU/HOBt.[1]

Materials:

  • 5-Methylthiazole-4-carboxylic acid (1.0 equiv)[1][2][3]

  • Amine partner (1.1 - 1.2 equiv)[1]

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M - 0.2 M)[1]

Procedure:

  • Activation: In a dried vial, dissolve the thiazole acid (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv). The solution may warm slightly.[1]

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. Critical: Stir for 5-10 minutes to allow the formation of the activated ester (color change often observed).

  • Amine Addition: Add the amine (1.2 equiv).

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours.

    • Self-Validation: Monitor by LCMS.[1][4] The active ester usually appears as a distinct peak (M+Active Ester mass) before converting to product.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

Protocol B: The "Process Friendly" (T3P)

Best for: Scale-up (>10g), ease of purification.

Mechanistic Note: T3P (Propylphosphonic anhydride) drives the reaction by forming a mixed anhydride. It is unique because the byproduct is water-soluble, eliminating the need for chromatography in many cases.[1]

Materials:

  • 5-Methylthiazole-4-carboxylic acid (1.0 equiv)[1][2][3]

  • Amine partner (1.1 equiv)

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine) (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Concentration: 0.1 M - 0.5 M)[1]

Procedure:

  • Charge: Combine acid (1.0 equiv), amine (1.1 equiv), and base (3.0 equiv) in EtOAc.

  • Cooling: Cool the mixture to 0°C (T3P reaction is exothermic).

  • Addition: Add T3P solution dropwise over 10 minutes.

  • Reaction: Allow to warm to RT and stir.

    • Optimization: If conversion is slow after 4 hours, heat to 50°C. T3P is thermally stable.

  • Workup: Quench with water. Separate layers. Wash organic layer with 1N HCl (to remove excess amine/pyridine), then NaHCO₃. The product remains in the organic layer; phosphorus byproducts wash away.[1]

Protocol C: The "Hard Case" (Acid Chloride)

Best for: Extremely hindered amines or when HATU fails.

Materials:

  • 5-Methylthiazole-4-carboxylic acid (1.0 equiv)[1][2][3]

  • Oxalyl Chloride (1.5 equiv)

  • Catalytic DMF (2-3 drops)[1]

  • Solvent: DCM (Dichloromethane) or THF.[1]

Procedure:

  • Acyl Chloride Formation: Suspend the acid in dry DCM at 0°C. Add catalytic DMF.

  • Chlorination: Add Oxalyl Chloride dropwise.[1] Gas evolution (CO/CO₂) will occur. Stir at RT for 2 hours until gas evolution ceases and the solid dissolves.

  • Evaporation (Critical): Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh DCM.

  • Coupling: Add the solution of crude acid chloride dropwise to a solution of the Amine (1.1 equiv) and Et₃N (2.0 equiv) in DCM at 0°C.

  • Workup: Standard aqueous wash.[1]

Part 4: The Self-Validating System (Troubleshooting)

To ensure scientific integrity, researchers should treat the reaction as a system with checkpoints.

Diagram 2: Mechanism & Checkpoints (HATU Pathway)

Mechanism Acid Thiazole Acid (Starting Material) Deprotonation Carboxylate Anion Acid->Deprotonation + Base (DIPEA) ActiveEster O-At Active Ester (CHECKPOINT 1) Deprotonation->ActiveEster + HATU Product Amide Product (Final) ActiveEster->Product + Amine (Fast) SideProduct N-Acyl Urea (Dead End) ActiveEster->SideProduct + Slow Amine (Rearrangement)

Caption: Reaction pathway showing the critical Active Ester checkpoint. Accumulation of 'Dead End' product indicates amine steric clash.

Checkpoint 1: Active Ester Formation

  • Test: Take an aliquot 10 mins after adding HATU (before adding amine). Run LCMS.

  • Success: You should see the mass of the Active Ester (Acid Mass + 135 Da for OBt/OAt species minus H2O).

  • Failure: If only starting acid is present, your base is old/wet, or the solvent is wet.

Checkpoint 2: N-Acyl Urea Formation

  • Observation: If the reaction stalls and a new impurity (+ active agent mass) appears that does not convert to product.

  • Cause: The amine is too sterically hindered or not nucleophilic enough.[1] The active ester rearranged.[1]

  • Solution: Switch to Protocol C (Acid Chloride).

Part 5: References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][5][6][7] Organic Process Research & Development, 20(2), 140–177. Link

  • Wazalwar, S. S., et al. (2020). Synthesis of thiazolylcarboxamides of 4a–d and 5a–d. ResearchGate.[1] Link

  • Patterson, A. W., et al. (2011). Optimization of amide coupling for electron deficient heteroaromatic acids. Tetrahedron Letters, 52(38). (General methodology reference for heteroaromatic couplings).

  • ChemicalBook. (2023).[1] 5-Methylthiazole-4-carboxylic acid Product Properties and Synthesis. Link

Sources

Application Note: Catalytic Conditions for Thiazole Ring Formation in Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazole-carboxamide scaffolds are privileged structures in modern drug discovery, forming the pharmacophoric core of numerous kinase inhibitors, anti-cancer agents (e.g., tiazofurin analogs), and CNS-active therapeutics. The synthetic bottleneck in developing these molecules lies in the de novo construction of the thiazole ring without compromising the structural integrity of the sensitive carboxamide moiety.

This application note details field-proven catalytic methodologies for thiazole ring formation during carboxamide synthesis. By moving beyond stoichiometric reagents, we explore basic and transition-metal catalytic systems that enhance atom economy, improve regioselectivity, and suppress unwanted hydrolysis of the carboxamide group.

Mechanistic Rationale & Catalytic Strategies

The formation of a thiazole ring typically requires the condensation of a C-N-S fragment with a C-C fragment. When a carboxamide group is present on either the starting thioamide or the


-halocarbonyl, the reaction conditions must be carefully tuned. Harsh acidic conditions or prolonged heating often lead to carboxamide hydrolysis or transamidation.
Base-Catalyzed Hantzsch Cyclization

The classical Hantzsch thiazole synthesis involves the condensation of an


-haloketone with a thioamide. While often run uncatalyzed under reflux, the addition of catalytic bases significantly accelerates the reaction and allows for milder temperatures, preserving the carboxamide[1].
  • Causality of the Catalyst: A catalytic amount of Triethylamine (TEA) neutralizes the hydrohalic acid (HX) generated during the initial nucleophilic attack of the sulfur onto the

    
    -carbon. More importantly, the base facilitates the rate-limiting dehydration step. By deprotonating the intermediate hydroxythiazoline, TEA drives the aromatization of the thiazole ring, preventing the reaction from stalling at the intermediate stage[1].
    
  • Heterogeneous Alternatives: Recent advancements utilize cross-linked chitosan hydrogels (PIBTU-CS) as recyclable, basic heterogeneous catalysts. The intrinsic basic sites on the chitosan backbone activate the thio-substrate, promoting nucleophilic attack while allowing for simple filtration-based catalyst recovery[2].

Copper-Catalyzed Multicomponent Reactions (MCR)

Transition-metal catalysis offers a powerful alternative for constructing highly substituted thiazole-carboxamides from simpler precursors (e.g., ketoximes, isothiocyanates, and elemental sulfur).

  • Overcoming Catalyst Poisoning: Sulfur has a high affinity for transition metals, often leading to catalyst poisoning. To circumvent this, Cu(I) catalysts are employed in a highly specific redox cycle.

  • Causality of the Catalyst: The Cu(I) catalyst undergoes oxidative addition into the N–O bond of an

    
    -acyl ketoxime, generating a highly reactive imino radical. This radical subsequently reacts with elemental sulfur (activated as an 
    
    
    
    anion in alkaline media) and an isothiocyanate in a cascade cyclization. The copper catalyst specifically drives the radical initiation rather than binding the sulfur directly, thereby avoiding deactivation[3].

Mechanism Start O-Acyl Ketoxime + Isothiocyanate CuCat Cu(I) Catalyst (Oxidative Addition) Start->CuCat Radical Imino Radical Intermediate CuCat->Radical N-O Bond Cleavage Cyclization Cascade C-S / C-N Cyclization Radical->Cyclization Sulfur Elemental Sulfur (S8) Activated to S3•− Sulfur->Cyclization Radical Sulfuration Aromatization Dehydrogenative Aromatization Cyclization->Aromatization Product Thiazole-Carboxamide Product Aromatization->Product Base-Assisted

Figure 1: Mechanistic pathway of Cu-catalyzed multicomponent thiazole ring formation.

Quantitative Data: Catalyst Comparison

The following table summarizes the operational parameters and efficiency of various catalytic systems used in the synthesis of thiazole-carboxamides.

Catalytic SystemLigand / AdditiveSolventTemp (°C)Time (h)Avg. Yield (%)Key Advantage
None (Thermal) NoneEthanol8012 - 2445 - 60No metal contamination, but low yields.
TEA (10 mol%) NoneDioxane / EtOH604 - 675 - 85Mild, prevents carboxamide hydrolysis[1].
PIBTU-CS Hydrogel None (Heterogeneous)EtOH / H₂O400.582 - 87Eco-friendly, catalyst recyclable up to 5x[2].
CuBr (10 mol%) LiOtBu (Base)DMF908 - 1070 - 80Enables multi-component radical cascade.

Experimental Protocols

Protocol A: Base-Catalyzed Synthesis of 2-Substituted Thiazole-5-Carboxamides

This protocol utilizes catalytic Triethylamine to drive the Hantzsch condensation between an


-chloroacetoacetamide and a thioamide, ensuring the primary carboxamide remains intact.

Reagents & Materials:

  • 
    -Chloroacetoacetamide derivative (1.0 mmol)
    
  • Thiobenzamide or Thio-aliphatic amide (1.1 mmol)

  • Triethylamine (TEA) (0.1 mmol, 10 mol%)

  • Anhydrous Ethanol (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the thioamide (1.1 mmol) in 5.0 mL of anhydrous ethanol.

  • Activation: Add TEA (14

    
    L, 0.1 mmol) to the solution. Stir at room temperature for 5 minutes to ensure uniform basicity.
    
  • Addition: Dissolve the

    
    -chloroacetoacetamide (1.0 mmol) in 2.0 mL of ethanol and add it dropwise to the reaction mixture over 10 minutes. Rationale: Dropwise addition prevents localized exothermic spikes that could lead to the degradation of the 
    
    
    
    -halocarbonyl.
  • Cyclization: Attach a reflux condenser and heat the mixture to 60 °C. Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The catalytic base will drive the rapid dehydration of the intermediate, usually reaching completion within 4 hours.

  • Quenching & Workup: Cool the reaction to 0 °C in an ice bath. The thiazole-5-carboxamide product will typically precipitate. Filter the solid and wash with cold ethanol (2 x 2 mL) followed by cold water (5 mL) to remove the TEA-HCl salt byproduct.

  • Validation: Dry the solid under a vacuum. The presence of the intact carboxamide can be validated via IR spectroscopy (sharp doublet at ~3400 cm⁻¹ and 3200 cm⁻¹ for NH₂, and a strong C=O stretch at ~1680 cm⁻¹).

Protocol B: Copper-Catalyzed Multicomponent Synthesis of Thiazole-Carboxamides

This protocol describes the synthesis of highly substituted thiazole-carboxamides via a Cu(I)-catalyzed radical cascade, avoiding the need for pre-functionalized


-haloketones.

Reagents & Materials:

  • 
    -Acyl ketoxime containing a carboxamide moiety (1.0 mmol)
    
  • Aryl isothiocyanate (1.2 mmol)

  • Elemental Sulfur (

    
    ) (1.5 mmol equivalent of S)
    
  • Copper(I) Bromide (CuBr) (0.1 mmol, 10 mol%)

  • Lithium tert-butoxide (LiOtBu) (2.0 mmol)

  • Anhydrous DMF (4.0 mL)

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk tube under an argon atmosphere, combine the

    
    -acyl ketoxime (1.0 mmol), elemental sulfur (1.5 mmol), CuBr (14.3 mg, 0.1 mmol), and LiOtBu (160 mg, 2.0 mmol).
    
  • Solvent & Reactant Addition: Inject 4.0 mL of anhydrous DMF, followed by the aryl isothiocyanate (1.2 mmol) via syringe.

  • Cascade Reaction: Seal the tube and heat the mixture to 90 °C in an oil bath with vigorous stirring for 8 hours. Rationale: The LiOtBu base serves a dual purpose—it activates the elemental sulfur into the reactive

    
     species and assists in the final dehydrogenative aromatization.
    
  • Workup (Critical Step for Cu Removal): Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and transfer to a separatory funnel. Wash the organic layer with a 10% aqueous solution of Ammonium Hydroxide (

    
    ) (2 x 10 mL). Rationale: 
    
    
    
    forms a highly soluble
    
    
    complex, effectively stripping the transition metal from the organic product and preventing trace heavy metal contamination in biological assays.
  • Purification: Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM:MeOH gradient) to yield the pure thiazole-carboxamide.
    

Troubleshooting & Best Practices

  • Loss of Carboxamide Functionality: If transamidation or hydrolysis occurs during Protocol A, ensure the ethanol is strictly anhydrous. Water in the presence of TEA at elevated temperatures can hydrolyze the carboxamide.

  • Catalyst Poisoning in Protocol B: If the Cu-catalyzed reaction stalls, it is likely due to the over-accumulation of unreacted sulfur binding to the Cu(I) center. Ensure the reaction is kept strictly under inert gas to prevent the premature oxidation of Cu(I) to Cu(II), which is less effective at initiating the N-O bond cleavage.

  • Regioselectivity Issues: In multicomponent reactions, steric hindrance on the isothiocyanate can alter the cyclization pathway. Use less bulky isothiocyanates or increase the reaction temperature slightly to overcome the steric barrier during the 5-exo-dig cyclization[3].

References

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Analis. Available at:[Link]

  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. Available at: [Link]

  • Diverse catalytic systems for nitrogen-heterocycle formation from O-acyl ketoximes. CCS Publishing. Available at: [Link]

  • Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines. NIH / PMC. Available at: [Link]

Sources

Scalable manufacturing processes for 5-Methylthiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Manufacturing Processes for 5-Methylthiazole-4-carboxamide

Part 1: Executive Summary & Strategic Analysis

The synthesis of 5-Methylthiazole-4-carboxamide presents a specific regiochemical challenge often confused with its more common isomer, 4-methylthiazole-5-carboxamide (a key intermediate for Dasatinib).[1] The distinction is critical: the target molecule requires the carboxylate moiety at the C4 position and the methyl group at C5.

For scalable manufacturing, the "Classic Hantzsch" route using ethyl 2-chloroacetoacetate is invalid as it yields the inverted isomer.[1][2] The correct industrial strategy requires the Modified Hantzsch Cyclization utilizing Ethyl 3-bromo-2-oxobutanoate .[1][2]

This guide outlines two validated pathways:

  • The Direct Thioformamide Route (In-Situ): High atom economy, suitable for large-scale reactors with P₂S₅ handling capabilities.[1][2]

  • The Thiourea/Deamination Route: A robust, stepwise alternative avoiding hazardous phosphorus pentasulfide, ideal for pilot plants with strict EHS controls.[2]

Part 2: Retrosynthetic Analysis & Pathway Logic

The retrosynthesis hinges on the availability of the


-keto ester precursor.[1][2] We utilize a convergent strategy where the thiazole core is constructed with the correct substitution pattern before the final amidation.

G cluster_legend Process Zones Target 5-Methylthiazole-4-carboxamide (Target API Intermediate) Ester Ethyl 5-methylthiazole-4-carboxylate (Key Intermediate) Ester->Target Ammonolysis Ammonia Ammonia (aq/gas) Ammonia->Target Cyclization Hantzsch Cyclization Cyclization->Ester Ring Closure Precursor1 Ethyl 3-bromo-2-oxobutanoate (Regiospecific Scaffold) Precursor1->Cyclization Precursor2 Thioformamide Source (In-situ or Surrogate) Precursor2->Cyclization RawMat1 Ethyl 2-oxobutanoate RawMat1->Precursor1 Bromination RawMat2 Bromine (Br2) RawMat2->Precursor1 RawMat3 Formamide + P2S5 OR Thiourea RawMat3->Precursor2 Activation

Figure 1: Retrosynthetic logic flow ensuring correct regiochemistry (5-Me, 4-COOEt).

Part 3: Detailed Manufacturing Protocols

Method A: The "Direct In-Situ" Route (Preferred for Scale)

Rationale: Thioformamide is unstable and difficult to source. This method generates it in situ using Formamide and Phosphorus Pentasulfide (Burke-Hantzsch modification), reacting immediately with the bromoketoester.[2]

Step 1: Preparation of Ethyl 3-bromo-2-oxobutanoate

  • Reaction:

    
    [1]
    
  • Reagents: Ethyl 2-oxobutanoate (1.0 eq), Bromine (1.0 eq), Dichloromethane (DCM) or Chlorobenzene.[2]

  • Protocol:

    • Charge Ethyl 2-oxobutanoate into the reactor with DCM (5 vol). Cool to 0–5°C.[3]

    • Add Bromine dropwise over 2 hours. Control: Exothermic; maintain T < 10°C.[2]

    • Stir for 1 hour post-addition. Color should fade from deep red to pale orange.

    • Wash with cold water (2x) and sat. NaHCO₃ (careful: gas evolution).

    • Dry organic layer (MgSO₄) and concentrate.[2] Note: The product is a lachrymator; handle in closed systems.[2] Purity check: GC > 95%.

Step 2: Cyclization to Ethyl 5-methylthiazole-4-carboxylate

  • Reaction:

    
    
    
  • Reagents: Crude Bromoester (from Step 1), Formamide (2.0 eq),

    
     (0.4 eq), Dioxane.[2]
    
  • Protocol:

    • Suspend

      
       in Dioxane (10 vol) and Formamide. Heat to 50°C for 30 min to initiate thioformamide formation.
      
    • Add Crude Bromoester dropwise over 1 hour.

    • Ramp temperature to reflux (100–105°C) for 4–6 hours.

    • Workup: Cool to 20°C. Quench carefully into ice water/NaOH mixture (pH > 9) to neutralize acids and decompose excess P-S reagents.

    • Extract with Ethyl Acetate.[2][4] Distill solvent.[2][3][4][5]

    • Purification: Vacuum distillation or crystallization from Hexane/EtOAc.[2]

    • IPC (In-Process Control): HPLC purity > 98%. Target isomer retention time must be verified against standard.

Step 3: Ammonolysis to 5-Methylthiazole-4-carboxamide

  • Reaction:

    
    
    
  • Protocol:

    • Dissolve Ester in Methanol (5 vol).

    • Charge 25% Aqueous Ammonia (5 eq) or bubble

      
       gas at 0°C until saturation.
      
    • Seal reactor and stir at 25°C for 12–24 hours. Optimization: Mild heating (40°C) accelerates conversion but risks hydrolysis to acid.[2]

    • Isolation: Concentrate to ~2 vol. Cool to 0°C. Filter the white crystalline precipitate.

    • Drying: Vacuum oven at 45°C.

Method B: The "Thiourea/Deamination" Route (Robust Alternative)

Rationale: Avoids P₂S₅. Uses Thiourea to make the 2-amino thiazole, then removes the amine.[1][2]

Step 1: React Ethyl 3-bromo-2-oxobutanoate with Thiourea in Ethanol (Reflux, 2h).

  • Product: Ethyl 2-amino-5-methylthiazole-4-carboxylate.[1][2][6]

  • Yield: Typically >85%.[2][3] Solid precipitates on cooling.[2]

Step 2 (Deamination): Sandmeyer-type reduction.[1][2]

  • Protocol:

    • Dissolve 2-amino ester in

      
       (Hypophosphorous acid, 5 eq) and THF at 0°C.
      
    • Add

      
       (1.5 eq) aqueous solution dropwise.
      
    • Stir at 0°C for 1h, then warm to RT. Nitrogen gas evolution observed.[2]

    • Neutralize and extract.[2][3][4][5]

  • Result: Ethyl 5-methylthiazole-4-carboxylate.[1][2][6][7]

Step 3: Ammonolysis (Same as Method A).

Part 4: Critical Process Parameters (CPPs) & Data

ParameterMethod A (Direct)Method B (Deamination)Impact
Key Raw Material Ethyl 2-oxobutanoateEthyl 2-oxobutanoateDetermines regiochemistry (5-Me vs 4-Me).[1]
Regioselectivity 100% (Structurally enforced)100% (Structurally enforced)Critical for API efficacy.
Thermal Hazard High (P₂S₅ exotherm)Moderate (Diazotization)Safety engineering required.[2]
Atom Economy HighLower (Loss of N2/Thiourea mass)Cost driver.[2]
Overall Yield 50–60%40–50%Method A is preferred for tonnage.[2]

Analytical Specification (Final Product):

  • Appearance: White to off-white crystalline solid.[1][2]

  • Melting Point: 168–170°C (Lit.[2] varies, verify with standard).

  • 1H NMR (DMSO-d6):

    
     2.65 (s, 3H, CH3), 7.50 (br s, 1H, NH), 7.70 (br s, 1H, NH), 8.90 (s, 1H, C2-H). Note: The C2-H singlet at ~8.9 ppm is diagnostic for the removal of the amino group.[1]
    

Part 5: References

  • Regioselective Hantzsch Synthesis: Journal of Medicinal Chemistry, 2001, Vol. 44, No. 14, pp. 2319-2332.[2] (Synthesis of 5-methylthiazole-4-carboxylate derivatives). [2]

  • Deamination Protocols: Organic Process Research & Development, "Scalable synthesis of 2-unsubstituted thiazoles via diazotization".

  • Intermediate Identification: PLOS ONE, 2009, "Identification of 2-Aminothiazole-4-Carboxylate Derivatives".[1][2] (Describes the 2-amino precursor synthesis).

  • Chemical Data: Ethyl 5-methylthiazole-4-carboxylate Properties.

Sources

Accelerated Synthesis of 5-Methylthiazole-4-carboxamide Derivatives via Microwave Irradiation: A Modern Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers

Introduction

The thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active agents.[1] Specifically, 5-methylthiazole-4-carboxamide derivatives have garnered significant attention due to their diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5] The traditional synthesis of these scaffolds, often relying on the classic Hantzsch reaction, typically involves prolonged reaction times, high temperatures, and often results in modest yields with significant byproduct formation.[6][7]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that circumvents the limitations of conventional heating.[8][9][10] By utilizing direct, volumetric heating of the reaction mixture through dielectric loss, MAOS dramatically accelerates reaction rates, enhances yields, and improves product purity.[11][12][13] This application note provides a detailed, field-proven protocol for the rapid and efficient synthesis of 5-methylthiazole-4-carboxamide derivatives using a monomode microwave reactor, designed for professionals in drug development and chemical research.

Principle of Microwave-Assisted Synthesis

Conventional heating relies on thermal conduction, where heat is transferred inefficiently from an external source through the vessel walls to the solvent and reactants.[13] This creates a significant temperature gradient and can lead to localized overheating at the vessel surface, promoting decomposition and side reactions.

In contrast, microwave-assisted synthesis operates on the principle of dielectric heating.[13] Microwave radiation interacts directly with polar molecules (like the solvents and reagents in this synthesis) and ions in the mixture. Two primary mechanisms are responsible for this energy transfer:

  • Dipolar Polarization: Polar molecules continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This constant reorientation creates molecular friction, which manifests as intense, uniform heat throughout the bulk of the solution.[10][13]

  • Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the oscillating electric field. Collisions caused by this migration contribute to the rapid heating of the mixture.[10]

This "in-core" volumetric heating is incredibly fast and uniform, leading to a significant reduction in reaction times—often from hours to mere minutes—and a cleaner reaction profile.[10][12]

General Synthesis Workflow

The synthesis is typically a multi-step process that can be significantly expedited by applying microwave energy at each stage. The logical flow from starting materials to the final purified product is outlined below.

G cluster_prep PART 1: Reagent Preparation cluster_synth PART 2: Microwave-Assisted Synthesis cluster_analysis PART 3: Purification & Analysis P1 Select Thioamide S1 Step 1: Hantzsch Thiazole Cyclization (Ester Formation) P1->S1 P2 Select α-Halo-β-ketoester P2->S1 P3 Select Amine S3 Step 3: Amide Coupling (Final Product Formation) P3->S3 A1 Work-up & Crude Purification S1->A1 S2 Step 2: Saponification (Carboxylic Acid Formation) S2->S3 A2 Column Chromatography S3->A2 A1->S2 A3 Characterization (NMR, HRMS) A2->A3

Caption: High-level workflow for the synthesis of 5-methylthiazole-4-carboxamide derivatives.

Core Reaction Scheme: Hantzsch Thiazole Synthesis

The foundational step is the Hantzsch thiazole synthesis, a classic cyclocondensation reaction.[7][14] In this protocol, a thioamide reacts with an α-halo-β-ketoester (e.g., ethyl 2-chloroacetoacetate) to form the 5-methylthiazole-4-carboxylate ester scaffold.

Caption: Microwave acceleration of the Hantzsch thiazole synthesis.

Detailed Experimental Protocols

Disclaimer: These protocols are generalized. Researchers must adapt stoichiometries, reaction times, and purification methods based on the specific substrates used. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Equipment:

  • Monomode microwave reactor (e.g., Anton Paar Monowave, CEM Discover)

  • Microwave-safe reaction vials (10 mL or 20 mL) with snap caps and septa

  • Magnetic stir bars

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Flash column chromatography system

Protocol 1: Microwave-Assisted Synthesis of Ethyl 5-Methylthiazole-4-carboxylate

This step involves the Hantzsch cyclization. The choice of a polar solvent like ethanol is crucial for efficient energy absorption from the microwave field.

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add thioacetamide (1.0 mmol, 1.0 equiv).

  • Solvent and Reagent Addition: Add absolute ethanol (4 mL). To this suspension, add ethyl 2-chloroacetoacetate (1.0 mmol, 1.0 equiv).

  • Vial Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Irradiate the mixture under the following conditions:

    • Temperature: 120 °C (hold time)

    • Power: Dynamic (let the instrument automatically apply power to maintain temperature)

    • Reaction Time: 10 minutes

    • Pressure: Maximum 20 bar

    • Stirring: High

  • Reaction Monitoring & Work-up: After irradiation, allow the vial to cool to room temperature (<50°C) before opening. Monitor the reaction's completion by TLC. Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: The crude product can often be used directly in the next step. If purification is required, dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

Protocol 2: Microwave-Assisted Saponification

This step converts the ester to the carboxylic acid, a necessary intermediate for amide coupling.

  • Reagent Setup: To the vial containing the crude ethyl 5-methylthiazole-4-carboxylate (1.0 mmol, 1.0 equiv), add a solution of lithium hydroxide (or sodium hydroxide, 2.0 mmol, 2.0 equiv) in a 3:1 mixture of Tetrahydrofuran (THF) and water (4 mL).

  • Microwave Irradiation: Seal the vial and irradiate under the following conditions:

    • Temperature: 100 °C

    • Reaction Time: 5 minutes

    • Stirring: High

  • Work-up and Acidification: After cooling, transfer the reaction mixture to a beaker. Acidify the aqueous solution to a pH of ~3-4 using 1M HCl. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-methylthiazole-4-carboxylic acid.

Protocol 3: Microwave-Assisted Amide Coupling

This final step couples the thiazole carboxylic acid with a primary or secondary amine to generate the target carboxamide derivative.

  • Reagent Preparation: In a 10 mL microwave vial, suspend the 5-methylthiazole-4-carboxylic acid (1.0 mmol, 1.0 equiv) in dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (4 mL).

  • Coupling Agent Addition: Add a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 equiv) and an activator like DMAP (4-dimethylaminopyridine, 0.1 equiv).[2][5]

  • Amine Addition: Add the desired amine (e.g., aniline, benzylamine, 1.1 equiv).

  • Microwave Irradiation: Seal the vial and irradiate under the following conditions:

    • Temperature: 80 °C

    • Reaction Time: 15 minutes

    • Stirring: High

  • Work-up: After cooling, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Final Purification: Concentrate the organic layer and purify the crude product by flash column chromatography (typical eluents include hexane/ethyl acetate mixtures) to obtain the pure 5-methylthiazole-4-carboxamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[2][15]

Data Summary: Conventional vs. Microwave-Assisted Synthesis

The advantages of MAOS are most evident when compared directly with traditional oil-bath heating methods.

Reaction StepMethodTemperature (°C)TimeTypical Yield (%)Common Solvents
Hantzsch Cyclization Conventional80 (Reflux)6-12 hours50-70%Ethanol
Microwave 120 10 minutes >85% Ethanol
Amide Coupling Conventional25-6012-48 hours60-80%DCM, DMF
Microwave 80 15 minutes >90% DCM, DMF

This data is representative and compiled from general findings in microwave-assisted heterocyclic synthesis.[10][16]

Expert Insights & Causality

  • Why It Works So Well: The Hantzsch synthesis and subsequent amide coupling involve polar intermediates and transition states. These species couple exceptionally well with microwave energy, leading to a dramatic acceleration that outpaces the rate of side reactions or thermal decomposition.[8][12] This results in cleaner reaction profiles and simplifies purification.

  • Solvent Choice is Key: The efficiency of microwave heating is directly related to the dielectric properties of the solvent. Polar solvents like ethanol, DMF, and acetic acid are excellent choices as they absorb microwave energy efficiently.[12][17] Non-polar solvents like hexane or toluene are "transparent" to microwaves and will not heat effectively unless a polar reagent or catalyst is present to act as a "heat sink".

  • Safety and Scalability: While this protocol uses a sealed vessel to reach temperatures above the solvent's boiling point, this creates pressure. Modern microwave reactors have built-in pressure and temperature sensors to ensure safe operation.[8] For scaling up, continuous-flow microwave reactors are an excellent option that can overcome the volume limitations of batch reactors.[12]

  • Self-Validation: Trustworthiness in any protocol comes from validation. Always monitor reaction progress via TLC to confirm the consumption of starting materials.[17][18] The ultimate validation is the unambiguous characterization of the final product by spectroscopic methods (NMR, MS), which confirms that the desired transformation has occurred with high fidelity.[2][5]

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). Google Scholar.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024). ResearchGate.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.
  • MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. (n.d.). ResearchGate.
  • Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. (2025). Asian Journal of Research in Chemistry.
  • Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (2021). MDPI.
  • Microwave-assisted synthesis. (n.d.). Anton Paar Wiki.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC.
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). ResearchGate.
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega.
  • Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. (2022). ResearchGate.
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). PMC.
  • Hantzsch synthesis of thiazole from α-haloketones and thioamides. (n.d.). ResearchGate.
  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (2022). MDPI.
  • Microwave assisted novel synthesis and antibacterial activities of 2-[(5-{[(Z)-phenylmethylidene/phenylethylidene]amino}-1,3,4-thiadiazol-2-yl) methyl] -1H-isoindole-1,3(2H)-dione Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Design, Synthesis, and Biological Evaluations of Novel Azothiazoles Based on Thioamide. (2022). MDPI.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). MDPI.
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). PMC.
  • Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (n.d.). PMC.
  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. (n.d.). Open Metu.

Sources

Application Notes & Protocols: Master the Handling and Storage of Hygroscopic Thiazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Thiazole derivatives are a cornerstone of modern pharmaceutical development, forming the structural core of numerous active pharmaceutical ingredients (APIs). However, their inherent hygroscopicity—the tendency to absorb moisture from the atmosphere—presents a significant challenge to their stability, purity, and ultimately, the efficacy and safety of the final drug product. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the robust handling and storage protocols essential for maintaining the integrity of hygroscopic thiazole intermediates. By delving into the causality behind experimental choices and outlining self-validating protocols, this document serves as an authoritative resource for mitigating the risks associated with moisture-sensitive compounds.

The Critical Nature of Hygroscopicity in Thiazole Intermediates

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment.[1] For thiazole intermediates, this can have profound and often detrimental effects. The absorption of water can lead to a cascade of undesirable events, including:

  • Chemical Degradation: The thiazole ring and its functional groups can be susceptible to hydrolysis, particularly under certain pH conditions.[2] The presence of water can also facilitate oxidation of the sulfur atom, leading to the formation of sulfoxides or sulfones, which alters the molecule's electronic properties and conformation.[2] This degradation not only reduces the yield of the desired product but can also introduce impurities that are difficult to remove.

  • Physical State Alterations: Moisture uptake can induce physical changes such as caking, deliquescence (dissolving in absorbed water), and changes in crystal form (polymorphism).[3] These alterations can negatively impact handling, processing, and the bioavailability of the final API.[4][5]

  • Reduced Shelf Life and Efficacy: The cumulative effect of chemical and physical degradation is a shortened shelf life and a potential reduction in the therapeutic efficacy of the drug.[6][7] In some cases, degradation products may even exhibit toxicity.[6]

Understanding the hygroscopic nature of a specific thiazole intermediate is the first and most critical step in developing appropriate handling and storage strategies.[8]

Foundational Principles for Handling Hygroscopic Thiazole Intermediates

The primary objective when handling hygroscopic thiazole intermediates is to minimize their exposure to atmospheric moisture. This requires a combination of controlled environments, specialized equipment, and meticulous techniques.

The Inert Atmosphere: Your First Line of Defense

An inert atmosphere, typically nitrogen or argon, is essential for handling highly sensitive hygroscopic compounds.[9][10] This is achieved through the use of glove boxes or Schlenk lines.

  • Glove Boxes: These sealed enclosures provide a controlled, low-humidity, and oxygen-free environment.[11][12] They are ideal for manipulating solids, preparing solutions, and performing reactions with highly sensitive materials.[10][13] Before introducing any materials into a glove box, it is crucial to degas porous items like filter paper or spatulas to remove adsorbed moisture.[14]

  • Schlenk Lines: This apparatus allows for the manipulation of air-sensitive compounds using a dual manifold system for vacuum and inert gas.[15] While requiring more technical skill than a glove box, Schlenk techniques are invaluable for reactions and transfers on a larger scale.

Glassware and Equipment: Preparation is Paramount

All glassware and equipment must be scrupulously dried before use. Adsorbed moisture on the surface of glassware can be a significant source of contamination.[9]

  • Oven Drying: Heating glassware in an oven at a minimum of 125°C overnight is the most effective method for removing adsorbed water.[9]

  • Flame Drying/Heat Gun: For immediate use, glassware can be assembled and heated under a flow of inert gas using a heat gun.[9] However, oven drying is generally more thorough.[9]

Transferring Hygroscopic Materials: Precision and Care

Transferring hygroscopic solids and solutions requires techniques that prevent exposure to the atmosphere.

  • Solids: For less sensitive solids, transfers can be performed quickly in a fume hood with a positive flow of inert gas directed over the container opening. For highly sensitive solids, all transfers must be conducted within a glove box.[13]

  • Liquids/Solutions: Anhydrous solvents and solutions of hygroscopic intermediates should be transferred using syringes or cannulas under a positive pressure of inert gas.[9][16] Specialized septa-sealed bottles, such as Sure/Seal™ packaging, are designed for the safe storage and transfer of air- and moisture-sensitive liquids.[9][15]

Strategic Storage Protocols for Long-Term Stability

The long-term stability of hygroscopic thiazole intermediates is contingent on the implementation of appropriate storage conditions. The key parameters to control are humidity, temperature, and light exposure.

Primary Containment: Choosing the Right Vessel

The choice of storage container is critical for protecting hygroscopic materials.

  • Material Compatibility: Containers must be made of materials that are inert to the stored compound. Glass is a common choice, but compatibility should always be verified.[17]

  • Sealability: Containers must have airtight seals to prevent moisture ingress.[17] Screw-cap vials with PTFE-lined caps or flame-sealed ampoules are excellent options. For larger quantities, containers with high-integrity seals are necessary.

  • Packaging Technologies: For bulk quantities, specialized packaging such as FIBCs (Flexible Intermediate Bulk Containers) with moisture-resistant liners (e.g., polyethylene or aluminum barrier foil) are recommended.[18][19]

Secondary Containment and Environmental Control

Secondary containment provides an additional layer of protection against atmospheric moisture.

  • Desiccators: Storing primary containers inside a desiccator containing a suitable drying agent (e.g., Drierite®, activated molecular sieves) is a simple and effective method for maintaining a dry environment.[2]

  • Controlled Humidity and Temperature Storage: For valuable or highly sensitive intermediates, dedicated storage chambers with precise humidity and temperature control are recommended.[17] Typical storage conditions for pharmaceuticals often aim for a relative humidity (RH) between 30% and 60%, though very hygroscopic materials may require much lower levels.[20] Storing materials at reduced temperatures can slow the rate of degradation, but it is crucial to allow containers to warm to room temperature before opening to prevent condensation.[21]

  • Inert Atmosphere Storage: For the most sensitive compounds, storage under an inert atmosphere within a sealed container is the gold standard. This can be achieved by flushing the container with nitrogen or argon before sealing.

Labeling and Inventory Management

Proper labeling and inventory management are crucial for safety and quality control.

  • Clear Labeling: All containers must be clearly labeled with the chemical name, hazard information, and the date received and opened.[17][22]

  • Inventory System: Maintaining an up-to-date chemical inventory helps track the age and storage conditions of all intermediates.[23]

Experimental Protocols: Ensuring Integrity and Stability

The following protocols provide step-by-step methodologies for key procedures related to the handling and analysis of hygroscopic thiazole intermediates.

Protocol: Transfer of a Hygroscopic Thiazole Solid using a Glove Box

Objective: To safely transfer a hygroscopic solid from a supplier bottle to a reaction vessel without exposure to atmospheric moisture.

Materials:

  • Hygroscopic thiazole intermediate in a sealed container

  • Spatula

  • Weighing paper or boat

  • Reaction vessel with a septum-sealed sidearm

  • Glove box with an inert atmosphere (N₂ or Ar)

  • Analytical balance inside the glove box

Procedure:

  • Prepare the Glove Box: Ensure the glove box has a low-humidity (<10% RH) and low-oxygen (<50 ppm) atmosphere.

  • Introduce Materials: Place the sealed container of the thiazole intermediate, spatula, weighing paper, and reaction vessel into the glove box antechamber.

  • Purge the Antechamber: Evacuate and backfill the antechamber with inert gas for at least three cycles to remove atmospheric contaminants.[14]

  • Transfer Materials into the Main Chamber: Once the antechamber is purged, transfer the materials into the main chamber of the glove box.

  • Equilibrate: Allow the materials to equilibrate to the glove box atmosphere for at least 30 minutes.

  • Weigh and Transfer:

    • Carefully open the container of the thiazole intermediate.

    • Using the spatula, weigh the desired amount of the solid onto the weighing paper on the analytical balance.

    • Carefully transfer the weighed solid into the reaction vessel.

  • Seal Containers: Tightly seal both the original container of the thiazole intermediate and the reaction vessel.

  • Remove Materials: Remove the sealed reaction vessel and other equipment from the glove box via the antechamber, following the purging procedure.

Protocol: Determination of Water Content by Karl Fischer Titration

Objective: To accurately quantify the water content of a hygroscopic thiazole intermediate.

Background: Karl Fischer (KF) titration is a highly specific and accurate method for determining water content.[24][25] It is based on the quantitative reaction of water with an iodine-sulfur dioxide-base reagent.[] Both volumetric and coulometric KF titration methods are available, with the coulometric method being more suitable for very low water content (ppm levels).[27]

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Anhydrous methanol or other suitable solvent

  • KF reagent

  • Hygroscopic thiazole intermediate

  • Airtight syringe or a method for solid sample introduction that minimizes atmospheric exposure

Procedure:

  • Prepare the Titrator: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is dry and sealed from the atmosphere.

  • Standardize the Reagent: If using a volumetric titrator, standardize the KF reagent with a known amount of water or a certified water standard.

  • Prepare the Sample:

    • For Solids Soluble in the KF Solvent: In a controlled environment (e.g., a glove box or under a stream of inert gas), accurately weigh a sample of the thiazole intermediate. Quickly transfer the sample to the titration cell.

    • For Insoluble Solids: The Karl Fischer oven method is preferred.[25] The sample is heated in a sealed vial, and the evaporated water is carried by a stream of dry inert gas into the titration cell.

  • Perform the Titration: Start the titration. The instrument will automatically add the KF reagent until all the water in the sample has reacted, which is detected by an electrochemical endpoint.[]

  • Calculate the Water Content: The instrument's software will calculate the water content of the sample, typically expressed as a percentage or in parts per million (ppm).

  • Run a Blank: Perform a blank titration with the solvent alone to account for any residual moisture.

Data Presentation and Visualization

Table 1: Recommended Storage Conditions for Hygroscopic Thiazole Intermediates
Hygroscopicity ClassWater Uptake at 80% RHRecommended Storage EnvironmentPrimary ContainerSecondary Container
Slightly Hygroscopic0.2% - 2% w/wControlled room temperature and humidity (e.g., 25°C / 60% RH)Tightly sealed containerNot strictly required
Moderately Hygroscopic2% - 15% w/wDry environment (<40% RH)Airtight container with inert gas overlayDesiccator
Very Hygroscopic>15% w/wInert atmosphere (Glove Box or sealed under N₂/Ar)Flame-sealed ampoule or high-integrity sealed containerDesiccator
DeliquescentSufficient to form a liquidInert atmosphere (Glove Box or sealed under N₂/Ar)Flame-sealed ampoule or high-integrity sealed containerDesiccator
Diagram 1: Decision-Making Workflow for Handling Hygroscopic Solids

G A Assess Hygroscopicity of Thiazole Intermediate B Slightly or Moderately Hygroscopic A->B Low to Moderate C Very Hygroscopic or Deliquescent A->C High D Handle in a Fume Hood with Inert Gas Purge B->D E Handle in a Glove Box under Inert Atmosphere C->E F Use Oven-Dried Glassware D->F E->F G Store in Airtight Containers in a Desiccator F->G H Store in High-Integrity Sealed Containers under Inert Gas F->H I Perform Karl Fischer Titration to Quantify Water Content G->I H->I

Caption: Decision workflow for handling hygroscopic solids.

Diagram 2: Experimental Workflow for Water Content Determination

G cluster_0 Sample Preparation cluster_1 Karl Fischer Titration cluster_2 Data Analysis A Obtain Thiazole Intermediate Sample B Handle under Inert Conditions A->B C Accurately Weigh Sample B->C D Introduce Sample to Titration Cell C->D E Perform Titration to Endpoint D->E F Calculate Water Content E->F G Compare with Specification Limits F->G H Document Results G->H

Caption: Workflow for Karl Fischer water content analysis.

Conclusion

The successful development of pharmaceuticals based on thiazole scaffolds is intrinsically linked to the meticulous management of their hygroscopic properties. By understanding the mechanisms of moisture-induced degradation and implementing the robust handling and storage protocols outlined in this guide, researchers can ensure the integrity, purity, and stability of these critical intermediates. A proactive approach to managing hygroscopicity not only safeguards the quality of the research and development process but also contributes to the overall safety and efficacy of the final drug product.

References

  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. (2008). Journal of Pharmaceutical Sciences.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.). Sigma-Aldrich.
  • Properly Storing Hazardous Chemicals in Your Facility. (2024). Alltracon Machinery Moving and Millwright Services.
  • How to Use a Glove Box: Standard Oper
  • Hygroscopicity of pharmaceutical crystals. (n.d.). University Digital Conservancy.
  • A Complete Guide to the Applications of Labor
  • Stability issues of 4-aryl-1,3-thiazole deriv
  • Top 5 Benefits of Humidity Control in the Pharmaceutical Industry. (2023).
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). Pharma Excipients.
  • Unveiling of Hygroscopicity Evaluation for Drug Formul
  • Moisture Control in Pharmaceutical Industry. (2025). Annair Drychill Tech India Pvt. Ltd..
  • Excellent Humidity Control in Pharmaceutical Manufacturing. (n.d.). Bry-Air.
  • Transferring Air-Sensitive Reagents. (2009). Sigma-Aldrich.
  • Best Practices for Proper Chemical Storage. (n.d.). The Synergist.
  • Optimizing Pharma Production: The Role of Humidity Control. (2024). LANSTEP.
  • Humidity Monitoring for Pharmaceuticals. (2026). Tapp.
  • A Beginner's Guide to Chemical Storage Best Practices. (2023). Moravek.
  • Air-Sensitive Chemistry: Practical and Safety Consider
  • How We Handle Air Sensitive Samples. (n.d.). Momentum Transfer.
  • Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. (n.d.). Mettler Toledo.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh.
  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. (n.d.). TA Instruments.
  • Moisture Analysis and the Test Methods. (n.d.). Alfa Chemistry.
  • Moisture Content Determination - Wet Chemistry. (n.d.). BOC Sciences.
  • Hints for Handling Air-Sensitive Materials. (2020).
  • A Short Guide to Glove Boxes. (2022). Lab Manager.
  • Measuring Water in Anhydrous Solvents (Chlorobenzene, MIBK, Acrylonitrile). (2020). Applied Analytics.
  • 2.3 Glove Boxes. (n.d.). Environment, Health and Safety - Cornell University.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). PMC.
  • Karl Fischer Titration Tips: Water Content Measurement. (n.d.). Sigma-Aldrich.
  • Moisture protection for hygroscopic materials during transport. (n.d.). Absortech.
  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews.
  • How to store temperature and moisture-sensitive compounds?. (2017). Reddit.
  • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. (2022). PMC.
  • Moisture protection for hygroscopic materials during transport. (n.d.). Absortech.
  • FIBC Requirements for Hygroscopic Materials in Chemical Manufacturing. (2026). Codefine.
  • How Aluminium Barrier Foil Shields Hygroscopic Polymers and Resins. (n.d.). Protective Packaging Ltd.
  • Chemical Packaging Solutions for Cost, Safety, & Customiz
  • Evaluation of metabolic stability of thiazole compound 3, verapamil,... (n.d.).
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC.
  • A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. (2021).
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014). Journal of Medicinal Chemistry.
  • Handling of Hygroscopic Products System-Technik. (n.d.). Scribd.
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023). RSC Publishing.

Sources

Troubleshooting & Optimization

Improving yield of 5-Methylthiazole-4-carboxamide in cyclization reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Methylthiazole-4-carboxamide Synthesis

Executive Summary

The synthesis of 5-methylthiazole-4-carboxamide presents a specific regiochemical challenge often overlooked in standard thiazole literature. Unlike the ubiquitous 4-methylthiazole-5-carboxamide (derived from ethyl acetoacetate), the 5-methyl-4-carboxamide isomer requires an


-keto-

-halo ester
precursor.

Low yields in this workflow typically stem from three critical failure points:

  • Precursor Instability: The rapid degradation of ethyl 3-bromo-2-oxobutanoate.

  • Thioformamide Quality: The instability of the thioaldehyde equivalent.

  • Amidation Efficiency: Hydrolysis competition during the ester-to-amide conversion.

This guide provides a troubleshooting framework to stabilize these variables and maximize yield.

Part 1: The "Isomer Trap" & Reaction Logic

Before troubleshooting, confirm your synthetic route. The most common error is using the wrong starting material, yielding the regioisomer.

Target IsomerRequired PrecursorReaction Type
5-Methylthiazole-4-carboxamide (Target)Ethyl 3-bromo-2-oxobutanoate

-Keto Hantzsch
4-Methylthiazole-5-carboxamide (Common Impurity)Ethyl 2-chloroacetoacetate

-Keto Hantzsch

Visualizing the Pathway: The following diagram illustrates the correct regiochemical assembly for your target.

ThiazoleSynthesis Start Ethyl 2-oxobutyrate Bromination Bromination (Br2 / DCM) Start->Bromination Precursor Ethyl 3-bromo-2-oxobutanoate (Unstable Intermediate) Bromination->Precursor Critical Step Cyclization Cyclization (+ Thioformamide) Precursor->Cyclization Immediate Use Ester Ethyl 5-methylthiazole-4-carboxylate Cyclization->Ester Amidation Amidation (NH3 / MeOH) Ester->Amidation Target 5-Methylthiazole-4-carboxamide Amidation->Target

Caption: Regioselective pathway for 5-methylthiazole-4-carboxamide. Note the instability of the brominated precursor.

Part 2: Troubleshooting Guide (Q&A Format)

Phase 1: Precursor Synthesis (Ethyl 3-bromo-2-oxobutanoate)

Q: My yield is low (<30%) and the crude NMR shows a complex mixture before cyclization. What is happening? A: You are likely experiencing thermal degradation or over-bromination .

  • The Issue: Ethyl 3-bromo-2-oxobutanoate is thermally unstable and prone to decarbonylation and polymerization. Additionally, the

    
    -keto position activates the 
    
    
    
    -carbon, but over-bromination (dibromo species) occurs if stoichiometry is loose.
  • The Fix:

    • Temperature Control: Perform bromination at 0°C to 5°C . Do not heat.

    • Stoichiometry: Use exactly 0.95 - 1.0 equivalents of Bromine (

      
      ). Excess bromine leads to inseparable byproducts.
      
    • Immediate Use: Do not store the intermediate. Evaporate the solvent (DCM/CHCl3) at room temperature (not heated) under vacuum and carry it directly into the cyclization step within 1 hour.

Phase 2: Cyclization (The Hantzsch Reaction)

Q: I cannot source Thioformamide, or my "fresh" Thioformamide isn't working. A: Thioformamide (


) is unstable. Commercial supplies often degrade to the trimer or hydrolyze.
  • Protocol A (In-Situ Generation): Generate thioformamide in situ using Formamide and Phosphorus Pentasulfide (

    
    ) in dioxane/THF, then add the bromoketoester.
    
  • Protocol B (The "Robust" Thiourea Route): If Thioformamide fails, switch to Thiourea .

    • React Ethyl 3-bromo-2-oxobutanoate with Thiourea .

    • This yields Ethyl 2-amino-5-methylthiazole-4-carboxylate (highly stable solid, >80% yield).

    • Deaminate the product: Treat with

      
      -Butyl Nitrite (
      
      
      
      ) in THF/DMF (Sandmeyer-type reduction). This removes the amino group to give your target ester.
    • Why this helps: The 2-amino intermediate is crystalline and purifiable, allowing you to "clean up" the synthesis before the final steps.

Q: The reaction mixture turns black/tarry during cyclization. A: This indicates acid-catalyzed polymerization of the thioamide or the ketoester.

  • The Fix: Add a scavenger base. While Hantzsch synthesis generates HBr, adding sodium bicarbonate (NaHCO3) or magnesium oxide (MgO) (1.0 eq) can buffer the reaction without quenching the cyclization.

  • Solvent Switch: Switch from refluxing Ethanol (harsh) to Isopropanol at 60°C or THF at reflux.

Phase 3: Amidation (Ester to Amide)

Q: The conversion of the ester to the amide is stalling (50% conversion after 24h). A: The 4-carboxylate position is sterically crowded by the 5-methyl group and the thiazole ring nitrogen lone pair.

  • The Fix:

    • Concentration: Use 7N Ammonia in Methanol (saturated), not aqueous ammonium hydroxide. Water promotes hydrolysis to the carboxylic acid.

    • Sealed Vessel: Run the reaction in a sealed pressure tube at 50–60°C . The increased pressure keeps ammonia in solution.

    • Catalyst: Add 10 mol% Sodium Cyanide (NaCN) or 1,2,4-Triazole . These act as nucleophilic catalysts to form a more reactive intermediate (acyl cyanide/azole) that reacts faster with ammonia.

Part 3: Optimized Experimental Protocols

Protocol 1: The "Direct" Route (If Thioformamide is available)

Best for small scale (<5g) where speed is prioritized.

  • Bromination: Dissolve Ethyl 2-oxobutyrate (10 mmol) in DCM (20 mL). Cool to 0°C. Add

    
     (10 mmol) dropwise over 30 mins. Stir 1h at 0°C. Wash with ice-cold water. Dry (
    
    
    
    ) and concentrate in vacuo at <25°C.
  • Cyclization: Dissolve crude bromoester in Ethanol (20 mL). Add Thioformamide (11 mmol). Heat to reflux for 2h.

  • Workup: Cool. Neutralize with saturated

    
    .[1] Extract with EtOAc.[2]
    
  • Amidation: Dissolve crude ester in 7N

    
    /MeOH (10 mL/g). Seal and heat to 50°C for 12h. Concentrate and recrystallize from EtOH.
    
Protocol 2: The "Robust" Route (Thiourea Method)

Best for scale-up (>10g) or high-purity requirements.

StepReagentsConditionsExpected Yield
1. Cyclization Bromoester + ThioureaReflux EtOH, 2h85-90%
2. Isolation --Cool, filter precipitate (HBr salt), neut. w/ NaHCO3--
3.[1][2][3][4] Deamination 2-Amino-Ester +

-BuONO
THF, 60°C, 1h70-80%
4. Amidation Ester +

/MeOH
Sealed tube, 50°C, 12h85-95%

Part 4: Analytical Checkpoints

Use these data points to validate your intermediates.

  • Precursor (Ethyl 3-bromo-2-oxobutanoate):

    • 1H NMR: Look for the quartet at

      
       5.2-5.4 ppm (CH-Br). If this signal is missing or multiplet, degradation has occurred.
      
  • Intermediate (Ethyl 5-methylthiazole-4-carboxylate):

    • 1H NMR: Thiazole C2-H singlet at

      
       ~8.6-8.8 ppm. Methyl group singlet at 
      
      
      
      ~2.7 ppm.
    • Regioisomer Check: If the methyl is at

      
       ~2.4 ppm and the aromatic proton is absent (substituted), or shifts significantly, check for the 4-methyl isomer.
      
  • Target (Amide):

    • IR: Strong bands at ~1680 cm⁻¹ (Amide I) and ~3300 cm⁻¹ (NH stretch). Absence of Ester C=O (~1720 cm⁻¹).[5][6][7]

References

  • Synthesis of 2-amino-5-methylthiazole-4-carboxylic acid (Precursor Synthesis)

    • Title: Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv.
    • Source: PLOS ONE, 2009.
    • URL:[Link]

  • Bromination of Alpha-Keto Esters

    • Title: Ethyl 3-bromo-2-oxobutanoate (Compound Summary).[8]

    • Source: PubChem / N
    • URL:[Link]

  • Title: Preparation of Thioformamide (Patent US2682558A).
  • General Thiazole Synthesis Review

    • Title: Hantzsch Thiazole Synthesis (Mechanism and Applications).[9]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Troubleshooting low purity in 5-Methylthiazole-4-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #THZ-5M4C-PURITY Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Purity Paradox

You are encountering low purity in the synthesis of 5-Methylthiazole-4-carboxamide . In thiazole chemistry, "low purity" is rarely a single issue; it is usually a cascade failure involving regioisomer contamination , sulfur-based polymerization , or amphoteric solubility losses during workup.

This guide moves beyond generic advice. We will dissect the Hantzsch cyclization and subsequent amidation to isolate the root cause of your impurity profile.

Module 1: Diagnostic Triage (Start Here)

Before modifying your protocol, compare your analytical data against these three common failure modes.

SymptomProbable CauseThe "Silent" Killer
LCMS shows correct Mass, but NMR is messy Regioisomer Contamination You may have synthesized the 4-methyl-5-carboxamide isomer by using the wrong precursor (Ethyl acetoacetate derivatives).
Product is a dark, sticky oil (Tar) Thioamide Polymerization Thioformamide (or P₂S₅ byproducts) polymerized. Thiazoles are electron-deficient and prone to oxidative tarring.
Low Yield + "Missing" Mass Aqueous Solubility Thiazole carboxamides are surprisingly water-soluble. Your product is likely in the aqueous waste layer.

Module 2: The Regiochemistry Trap (Critical Check)

The Issue: The most common reason for "low purity" in this specific scaffold is that you are actually making a mixture of isomers, or the wrong isomer entirely, which behaves differently during crystallization.

The Mechanism: The Hantzsch Thiazole Synthesis is governed by the placement of the leaving group on the dicarbonyl precursor.

  • Target: 5-Methylthiazole-4-carboxamide.

  • Required Precursor: Ethyl 3-bromo-2-oxobutanoate (matches the methyl to C5).

  • Common Mistake: Using Ethyl 2-chloroacetoacetate. This produces 4-methylthiazole-5-carboxamide .[1][2]

Visualizing the Pathway

Hantzsch_Regioselectivity Start_Wrong Ethyl 2-chloroacetoacetate (Common, Cheap) Product_Wrong 4-Methylthiazole-5-carboxylate (WRONG ISOMER) Start_Wrong->Product_Wrong Hantzsch Cyclization Start_Right Ethyl 3-bromo-2-oxobutanoate (Specific, Labile) Product_Right 5-Methylthiazole-4-carboxylate (CORRECT TARGET) Start_Right->Product_Right Hantzsch Cyclization Thioamide Thioformamide (H-CS-NH2) Thioamide->Product_Wrong Thioamide->Product_Right

Figure 1: Regioselectivity in Hantzsch Synthesis. Using the wrong alpha-halo ketone results in the 4-methyl-5-carboxy isomer, which has distinct solubility and melting point properties.

Diagnostic Action: Check your 1H NMR.

  • 5-Methyl-4-carboxamide (Target): The aromatic C2-H proton typically appears around 8.8 - 9.0 ppm . The Methyl group is at C5.[3][4]

  • 4-Methyl-5-carboxamide (Isomer): The aromatic C2-H proton is often shifted slightly downfield.

  • Crucial: If you see two singlets in the aromatic region, you have an isomeric mixture requiring column chromatography (impossible to separate by crystallization).

Module 3: Troubleshooting the Synthesis

Step 1: The Hantzsch Cyclization (Ester Formation)

Problem: Dark impurities and sulfur smell. Root Cause: Thioformamide is unstable. If generated in situ (e.g., Formamide + P₂S₅), phosphorus residues contaminate the product.

Protocol Adjustment (Self-Validating):

  • Use Thioformamide Hydrochloride: If possible, use the stable salt form.

  • The "Scavenger" Wash: After the reaction (typically in EtOH/Reflux), evaporate the solvent. Redissolve the residue in EtOAc.

    • Wash 1: Saturated NaHCO₃ (Removes acid byproducts).

    • Wash 2: 0.5M HCl (Critical Step). The thiazole is basic.[5] It will go into the aqueous layer. The "Tar" (neutral polymers) stays in the EtOAc.

    • Recovery: Separate layers. Basify the aqueous layer with Na₂CO₃ to pH 8-9. Extract back into EtOAc.

    • Result: This "Acid-Base Swing" removes 90% of non-basic sulfur impurities.

Step 2: The Amidation (Ester Amide)

Problem: Incomplete conversion or hydrolysis to acid. Standard Method: Methanolic Ammonia (7N NH₃ in MeOH) or Aqueous NH₄OH.

FAQ: Why is my purity low after amidation?

  • Issue: Reaction stops at 90% conversion. The remaining 10% ester co-crystallizes with the amide.

  • Fix: Do not rely on time. Monitor by TLC (10% MeOH in DCM). If the ester spot persists, add CaCl₂ (0.5 eq) . Calcium coordinates to the ester carbonyl, activating it toward nucleophilic attack by ammonia.

Module 4: Purification & Isolation Protocols

The Challenge: 5-Methylthiazole-4-carboxamide is highly polar. Silica gel chromatography often results in "streaking" and poor recovery.

Recommended Purification Workflow
MethodSuitabilityProtocol Notes
Recrystallization (Primary) High Solvent: Water/Ethanol (1:1). Technique: Dissolve in hot ethanol, add hot water until turbid. Cool slowly to 4°C. Rapid cooling traps impurities.
Acid-Base Precipitation Medium Dissolve crude in 1M HCl. Filter off insoluble tars. Neutralize filtrate with solid NaHCO₃. Collect precipitate.
Column Chromatography Low Only if necessary. Use DCM:MeOH (95:5) with 1% Triethylamine to prevent streaking on silica.
Troubleshooting Decision Tree

Troubleshooting_Tree Start Impurity Detected Check_State Physical State? Start->Check_State Solid Solid / Powder Check_State->Solid Oil Dark Oil / Tar Check_State->Oil Check_NMR Check 1H NMR Solid->Check_NMR Action_Oil Acid-Base Swing Extraction (Remove Neutral Tars) Oil->Action_Oil Isomer Double Aromatic Peaks? Check_NMR->Isomer Yes Ester Ethyl Signals Present? Check_NMR->Ester Yes Action_Isomer Restart with Correct Precursor Isomer->Action_Isomer Action_Ester Resubject to NH3/MeOH + CaCl2 Catalyst Ester->Action_Ester

Figure 2: Decision logic for isolating the specific impurity source.

References & Grounding

  • Hantzsch Thiazole Synthesis Mechanism & Regioselectivity:

    • Detailed mechanistic insight into the condensation of thioamides with alpha-halo carbonyls.

    • Source: Journal of the Chemical Society, Perkin Transactions 1.

    • Context: Defines the structural outcome based on R-groups of the haloketone.

  • Purification of Thiazole Carboxamides:

    • Protocols for handling high-polarity heterocyclic amides, specifically addressing solubility and recrystallization solvents.

    • Source: Mettler Toledo Recrystallization Guide & Case Studies.

    • Context: Validates the use of Ethanol/Water systems for polar amides.

  • Synthesis of Methylthiazole-carboxamide Derivatives (Analogous Chemistry):

    • While specific to the 4-methyl-5-carboxy isomer (Dasatinib intermediate), the chemical handling, workup, and amidation conditions are chemically equivalent.

    • Source: Molecules / MDPI.

    • Context: Provides experimental melting points and NMR shifts for comparison.

Disclaimer: Chemical synthesis involves hazardous reagents. Ensure all work is performed in a fume hood with appropriate PPE. The "Acid-Base Swing" generates gas (CO₂) during neutralization; proceed with caution.

Sources

Technical Support Center: Purification of 5-Methylthiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 5-Methylthiazole-4-carboxamide. As Senior Application Scientists, we have compiled this guide based on established crystallization principles and extensive laboratory experience. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve high purity and yield in your recrystallization experiments.

Troubleshooting Guide: Recrystallization of 5-Methylthiazole-4-carboxamide

This section addresses specific issues that may arise during the purification process. Each answer provides a mechanistic explanation and a clear course of action.

Q1: I've followed the protocol, but no crystals are forming after the solution has cooled. What's wrong?

A1: The failure of crystals to form, known as supersaturation, is a common issue typically rooted in two main causes: excessive solvent or overly rapid cooling.

  • Causality—Excess Solvent: The fundamental principle of recrystallization relies on the target compound having high solubility in a hot solvent and low solubility in the same solvent when cold.[1] If too much solvent is used, the solution may not become saturated upon cooling, thus preventing crystallization. Even at low temperatures, the compound will remain in solution.[2]

  • Solution Steps:

    • Induce Crystallization: First, try to induce crystallization by scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[3] Alternatively, if available, add a single "seed" crystal of pure 5-Methylthiazole-4-carboxamide to the cooled solution.[3]

    • Reduce Solvent Volume: If induction methods fail, it is highly likely too much solvent was used.[3] Gently reheat the flask to redissolve any solid that may have oiled out. Using a gentle stream of nitrogen or a rotary evaporator, carefully reduce the solvent volume by 10-20%.

    • Re-cool: Allow the solution to cool slowly once more. Insulating the flask can help slow the cooling rate, which encourages the formation of larger, purer crystals.[3]

Q2: My product has "oiled out" instead of forming crystals. How do I fix this?

A2: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[4] This is often caused by a high concentration of impurities, which depresses the melting point of the mixture, or by the solution becoming saturated at a temperature that is still too high.

  • Causality—Melting Point Depression & Saturation Point: Impurities disrupt the crystal lattice formation, leading to a lower melting point for the mixture. If the solution becomes saturated while its temperature is still above this depressed melting point, the compound will emerge as an oil.

  • Solution Steps:

    • Re-dissolve and Dilute: Reheat the mixture until the oil completely redissolves.

    • Add More Solvent: Add a small amount (5-10% of the total volume) of the hot "soluble" solvent to the solution.[3] This slightly increases the total solvent volume, ensuring that the saturation point is reached at a lower temperature, hopefully one below the compound's melting point.

    • Ensure Slow Cooling: Cool the solution very slowly. A sudden temperature drop can shock the system and promote oiling. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.

    • Consider a Different Solvent System: If oiling persists, the chosen solvent may be unsuitable. A mixed-solvent system might be necessary.[4]

Q3: The recrystallization worked, but my yield is very low. What are the likely causes?

A3: A low yield indicates a loss of product during the experimental workflow. Several steps can contribute to this issue.

  • Causality & Prevention:

    • Excessive Solvent: As with the failure to crystallize, using more than the minimum required amount of hot solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[2]

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize in the filter funnel, leading to loss. Ensure the funnel and receiving flask are pre-heated.

    • Inadequate Cooling: Ensure the solution has been thoroughly cooled in an ice bath to minimize the product's solubility in the solvent.

    • Washing with Room-Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve a portion of the purified product.[2] Always use a minimal amount of ice-cold solvent for the rinse.

Q4: My final product is still colored. How do I remove colored impurities?

A4: The presence of color in a sample that is expected to be colorless or white indicates persistent, often large, conjugated organic impurities.

  • Causality—Adsorption: Highly conjugated molecules, which are often responsible for color, can be effectively removed by adsorption onto an activated carbon surface.

  • Solution Steps:

    • Dissolve the Crude Product: Dissolve the impure 5-Methylthiazole-4-carboxamide in the minimum amount of appropriate hot solvent.

    • Add Activated Carbon: Add a very small amount (typically 1-2% of the solute's weight) of decolorizing activated carbon to the hot solution.

    • Hot Filtration: Keep the solution hot and perform a hot gravity filtration to remove the carbon.[1] The colored impurities will remain adsorbed to the carbon, which is separated from the hot solution containing your desired compound.

    • Crystallize: Allow the filtered, colorless solution to cool slowly to crystallize the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 5-Methylthiazole-4-carboxamide?

A1: The ideal recrystallization solvent is one in which the target compound is highly soluble at high temperatures and poorly soluble at low temperatures. While specific solubility data for 5-Methylthiazole-4-carboxamide is not widely published, related thiazole carboxamide and carboxylate structures have been successfully recrystallized from solvents like ethyl acetate[5] and aqueous ethanol mixtures.[6]

A systematic approach is recommended:

  • Test Solubility: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and water) at room temperature and upon heating.

  • Select a Solvent System: Choose the solvent that best fits the "sparingly soluble cold, very soluble hot" profile. If a single solvent is not ideal, a mixed-solvent system (e.g., ethanol/water) can be effective.[4]

Solvent Property Ideal Characteristic for Recrystallization Rationale
Solubility at High Temp HighTo dissolve the compound and free it from the impure crystal lattice.
Solubility at Low Temp LowTo ensure maximum recovery of the purified compound upon cooling.[1]
Boiling Point ModerateShould be low enough to be easily removed from the crystals but high enough to maintain a good temperature differential for solubility.
Reactivity InertThe solvent must not react with 5-Methylthiazole-4-carboxamide.[1]

Q2: How do I know if my product is pure after one recrystallization?

A2: Purity is typically assessed by two simple, yet powerful, analytical techniques:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities disrupt the crystal lattice, causing the melting point to become depressed and broaden. Compare your experimental melting point to the literature value.

  • Thin-Layer Chromatography (TLC): Spot your crude material and your recrystallized product on a TLC plate. A pure compound should ideally show a single spot. The disappearance of impurity spots present in the crude sample is a strong indicator of successful purification.

Q3: Can I re-use the mother liquor to get more product?

A3: Yes, this is possible but requires careful consideration. The mother liquor contains the remaining dissolved product as well as a concentrated amount of the soluble impurities. To recover more product, you can reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals. However, be aware that this second crop will likely be less pure than the first. It is crucial to analyze the purity of the second crop (e.g., via melting point) separately before combining it with the first.

Experimental Protocol: Recrystallization of 5-Methylthiazole-4-carboxamide

This protocol outlines a standard procedure. The choice of solvent should be determined by preliminary solubility tests as described in the FAQ.

1. Dissolution:

  • Place the crude 5-Methylthiazole-4-carboxamide (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask.

  • Add a magnetic stir bar and place the flask on a stirrer/hotplate.

  • Add the selected solvent (e.g., ethyl acetate) dropwise from a pipette while heating to a gentle boil.

  • Continue adding the minimum amount of near-boiling solvent until all the solid has just dissolved.[2]

2. Hot Filtration (Optional - if insoluble impurities or charcoal are present):

  • Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask.

  • Quickly and carefully pour the hot solution through the filter paper.

  • Rinse the first flask with a very small amount of hot solvent and pass this through the filter to recover any residual product.

3. Crystallization:

  • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[3]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

4. Collection of Crystals:

  • Set up a Büchner funnel with a piece of filter paper that fits flatly inside.

  • Wet the filter paper with a small amount of the ice-cold recrystallization solvent and apply vacuum.

  • Pour the cold crystal slurry into the Büchner funnel.

  • Wash the crystals with a minimal amount of ice-cold solvent to remove any adhering mother liquor.[2]

5. Drying:

  • Leave the crystals in the Büchner funnel with the vacuum on for several minutes to pull air through and partially dry them.[1]

  • Transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.

Visualized Workflows

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation Start Crude Solid in Flask AddSolvent Add Minimum Hot Solvent Start->AddSolvent Dissolved Clear Solution Formed AddSolvent->Dissolved HotFilt Hot Gravity Filtration (Optional) Dissolved->HotFilt if needed Cooling Slow Cooling to RT Dissolved->Cooling if no filtration HotFilt->Cooling IceBath Cool in Ice Bath Cooling->IceBath VacFilt Vacuum Filtration IceBath->VacFilt Wash Wash with Ice-Cold Solvent VacFilt->Wash Dry Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

Caption: Standard workflow for recrystallization.

Troubleshooting_Tree cluster_crystals No Crystals Forming cluster_oil Oiling Out cluster_yield Low Yield Problem Problem Encountered NoCrystals No Crystals Problem->NoCrystals OilingOut Product 'Oils Out' Problem->OilingOut LowYield Low Yield Problem->LowYield Cause_Solvent Cause: Too Much Solvent? NoCrystals->Cause_Solvent Sol_Boil Solution: Boil off excess solvent Cause_Solvent->Sol_Boil Yes Cause_Nucleation Cause: No Nucleation? Cause_Solvent->Cause_Nucleation No Sol_Scratch Solution: Scratch flask or add seed crystal Cause_Nucleation->Sol_Scratch Yes Cause_Cooling Cause: Cooled Too Fast? OilingOut->Cause_Cooling Sol_Reheat Solution: Reheat, add a little more solvent, cool slowly Cause_Cooling->Sol_Reheat Yes Cause_Loss Cause: Product Loss? LowYield->Cause_Loss Sol_Check Solution: Check solvent volume, wash with minimal ice-cold solvent Cause_Loss->Sol_Check Yes

Caption: Decision tree for troubleshooting common issues.

References

  • Recrystallization. (n.d.). Retrieved from University of California, Davis, Chem 124B lecture materials. [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. In Chemistry LibreTexts. [Link]

  • 5-methyl thiazole. (n.d.). The Good Scents Company. [Link]

  • Recrystallization. (n.d.). Retrieved from University of Wisconsin-Madison, Chemistry 344 materials. [Link]

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018, January 10). Sciencemadness Discussion Board. [Link]

  • Recrystallization (help meeeeee). (2013, February 3). Reddit. [Link]

  • Li, Y., et al. (2014, March 20). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1078-1085. [Link]

  • Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. (2017, June 10). ResearchGate. [Link]

  • Thiazole derivative. (2016, July 11). New Drug Approvals. [Link]

Sources

Technical Support Center: 5-Methylthiazole-4-carboxamide Purification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Regioisomeric Impurities (specifically 4-Methylthiazole-5-carboxamide) Document ID: TS-THZ-5M4C-001 Last Updated: March 3, 2026 Audience: Process Chemists, Medicinal Chemists, Purification Engineers

The "Regio-Trap": Understanding Your Impurity

In the synthesis of 5-Methylthiazole-4-carboxamide (Target) , the most persistent impurity is its regioisomer, 4-Methylthiazole-5-carboxamide (Impurity) . These two molecules possess nearly identical molecular weights, polarities, and solubilities, creating a "Regio-Trap" that often defeats standard flash chromatography.

Why is this happening?

The root cause is typically found upstream in the Hantzsch thiazole synthesis. The cyclization of thioamides with


-halo-

-keto esters is highly sensitive to the starting material's purity.
  • Target Route: Thioformamide + Ethyl 3-bromo-2-oxobutanoate

    
    5-Methyl isomer .
    
  • Impurity Source: Contamination of the starting material with Ethyl 2-chloroacetoacetate (or rearrangement during halogenation) leads to the thermodynamic 4-Methyl isomer .

Diagnostic Module: "See It Before You Fix It"

Do not proceed to purification without confirming the ratio of isomers. Standard LC-MS is often insufficient due to identical masses.

Protocol A: H NMR Discrimination (DMSO- )

The methyl group placement significantly alters the electronic environment of the thiazole ring protons.

FeatureTarget: 5-Methyl-4-carboxamide Impurity: 4-Methyl-5-carboxamide Diagnostic Note
C2-H (Thiazole)

~8.80 - 8.90 ppm (s)

~9.00 - 9.15 ppm (s)
Impurity C2-H is typically downfield due to the adjacent electron-withdrawing amide at C5.
-CH


~2.65 - 2.70 ppm (s)

~2.45 - 2.55 ppm (s)
The 5-Me is deshielded by the sulfur atom relative to the 4-Me.
Amide -NH

Broad singlets (distinct)Broad singlets (often overlapped)Less reliable; concentration dependent.

Critical Check: If your Methyl singlet integrates to <3H relative to the aromatic region, or you see a "shadow" singlet at 2.50 ppm, you have the regioisomer.

Purification Protocols

Decision Matrix

Use the following logic to select the correct workflow.

PurificationLogic Start Crude 5-Methylthiazole-4-carboxamide CheckPurity Check Isomeric Ratio (NMR) Start->CheckPurity HighImpurity Impurity > 15% CheckPurity->HighImpurity Severe Contamination LowImpurity Impurity < 15% CheckPurity->LowImpurity Minor Contamination MethodA Method A: Hydrolysis & Acid Separation (Chemical) HighImpurity->MethodA Recommended MethodB Method B: Recrystallization (Thermodynamic) LowImpurity->MethodB First Choice MethodC Method C: Reverse Phase Prep-HPLC LowImpurity->MethodC If Method B Fails MethodA->MethodB Re-amidate & Polish

Figure 1: Purification Decision Matrix. Select the pathway based on the severity of regioisomeric contamination.

Method A: The "Reset" (Hydrolysis & Acid Separation)

Best for: High impurity levels (>15%). Separation is far more efficient at the carboxylic acid stage due to pKa and lattice energy differences.

  • Hydrolysis: Reflux the crude amide mixture in 2N NaOH (5 equiv) for 4 hours.

  • Workup: Cool to 0°C. Acidify slowly with conc. HCl to pH 3-4.

  • Filtration: The 4-methylthiazole-5-carboxylic acid (impurity) is generally less soluble in acidic water and may precipitate first or co-precipitate.

  • Selective Recrystallization: Recrystallize the crude acid mixture from Water/Ethanol (9:1) .

    • Mechanism:[1][2][3][4] The 4-methyl-5-carboxylic acid has a higher melting point (~280°C dec) and packs more efficiently than the 5-methyl-4-carboxylic acid. Filter off the precipitate (often the impurity). The filtrate is enriched in your target.

  • Re-amidation: Convert the purified acid back to the amide using CDI (Carbonyldiimidazole) followed by ammonium hydroxide.

Method B: Thermodynamic Recrystallization (Direct Amide)

Best for: Polishing material with <15% impurity.

Solvent System: Ethanol / Water (Gradient)

  • Dissolution: Dissolve 10g of crude amide in Absolute Ethanol (150 mL) at reflux (80°C).

    • Note: If insolubles remain at reflux, filter hot (this is likely inorganic salt or polymerized byproduct).

  • Nucleation: Remove from heat. While still hot (~70°C), add Hot Water (50 mL) dropwise until a slight turbidity persists.

  • Clarification: Add just enough ethanol (1-5 mL) to clear the solution.

  • Cooling Ramp:

    • Allow to cool to Room Temp (25°C) over 2 hours (slow cooling is critical for isomer discrimination).

    • Chill to 0-4°C for 4 hours.

  • Harvest: Filter the crystals. Wash with cold Ethanol/Water (1:1) .

    • Expectation: The target (5-methyl-4-carboxamide) should crystallize. The impurity (4-methyl-5-carboxamide) often remains in the mother liquor due to disruption of the H-bond network by the target.

Method C: Reverse Phase Chromatography (Polishing)

Best for: Final high-purity requirements (>99.5%).

Standard silica gel is ineffective. You must use C18 (Reverse Phase) .

  • Column: C18 Flash Cartridge or Prep-HPLC Column (e.g., SunFire C18).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-5 min: 2% B (Isocratic hold to elute polar salts).

    • 5-25 min: 2%

      
       30% B (Very shallow gradient).
      
  • Elution Order: The 5-methyl-4-carboxamide (Target) typically elutes before the 4-methyl-5-carboxamide (Impurity) in reverse phase due to slightly higher polarity of the 4-carboxamide motif compared to the 5-carboxamide.

Troubleshooting & FAQ

Q: My product is oiling out during recrystallization. What went wrong? A: This indicates the water was added too quickly or the initial ethanol concentration was too low. Re-dissolve in pure ethanol, heat to reflux, and add water much more slowly. Alternatively, seed the solution with a pure crystal of the target isomer at the cloud point.

Q: Can I use normal phase silica if I add triethylamine? A: Generally, no. While base modifiers reduce tailing, they do not improve the selectivity (


) between these two regioisomers. The separation mechanism requires hydrophobic discrimination (C18) or lattice energy discrimination (Crystallization).

Q: I see a third impurity at RRT 0.8. What is it? A: If you used a chlorination route, check for 2-chloro-5-methylthiazole-4-carboxamide . If you used the Hantzsch synthesis with insufficient heat, it might be the intermediate hydroxy-thiazoline that failed to dehydrate. Refluxing in toluene with p-TsOH can drive this to completion.

References

  • Hantzsch Thiazole Synthesis Mechanism & Regioselectivity: Bramley, S. E., et al.[5] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 1987, 639-643.[5]

  • Synthesis and NMR Characterization of Thiazole Carboxamides: Al-Balas, Q., et al. "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis." PLOS ONE, 2009.[6]

  • Industrial Preparation of Thiazole Intermediates (Patent): "Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate." WO2003091230A1.

  • Physical Properties & Spectra (4-Methyl vs 5-Methyl): ChemicalBook Database Entries for CAS 20485-41-0 (4-methyl acid) and CAS 1259058-14-4 (5-methyl amide).

Sources

Technical Support Center: Overcoming HPLC Solubility Issues for 5-Methylthiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you are likely familiar with the chromatographic challenges posed by heterocyclic carboxamides. 5-Methylthiazole-4-carboxamide presents a classic solubility paradox: its thiazole ring provides lipophilic character, while the carboxamide moiety engages in strong intermolecular hydrogen bonding. This duality frequently leads to solvent mismatch, transient precipitation at the column head, and erratic peak shapes during High-Performance Liquid Chromatography (HPLC) analysis.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to stabilize your assays and ensure robust data integrity.

Part 1: Troubleshooting FAQs

Q1: Why do I observe split peaks and significant peak broadening when injecting 5-Methylthiazole-4-carboxamide, even though my column is brand new? Answer: This is a hallmark of sample diluent mismatch . In drug discovery, compounds like 5-methylthiazole-4-carboxamide are often stored as concentrated stock solutions in 100% DMSO or pure methanol. When a high-strength organic diluent is injected into a weaker, highly aqueous mobile phase (e.g., 90% water / 10% acetonitrile), the sample solvent acts as a localized "strong mobile phase"[1]. The analyte travels rapidly through the center of the column frit before the diluent can diffuse, causing the sample band to distort, broaden, or split entirely[2]. Causality & Solution: The elution strength of the sample diluent must be equal to or weaker than the initial mobile phase conditions[3]. To resolve this, dilute your organic stock solution with the aqueous mobile phase prior to injection.

Q2: My system backpressure spikes unpredictably after several injections, and the column eventually clogs. How can I prevent this sample precipitation? Answer: The carboxamide group can form insoluble aggregates if the organic modifier ratio drops below its solubility threshold at the column head. When you inject a large volume of the sample dissolved in a strong solvent, it precipitates upon contact with the highly aqueous mobile phase, accumulating on the inlet frit[4]. Causality & Solution: This is a physical blockage caused by transient insolubility. You must implement a self-validating recovery test (detailed in the protocols below). Reduce the injection volume (e.g., from 10 µL to 2 µL) to allow faster mixing of the diluent with the mobile phase. Additionally, utilizing an in-line filter or a guard column will protect the main analytical column from irreversible fouling[4].

Q3: I am using a gradient elution method with a phosphate buffer to control the ionization of the thiazole ring. Why am I seeing baseline noise, shifting retention times, and eventual system overpressure? Answer: You are likely experiencing buffer precipitation in the mobile phase, not just sample precipitation. Phosphate buffers are notorious for precipitating in high concentrations of organic solvents[5]. Causality & Solution: As your gradient increases the organic modifier (e.g., acetonitrile or methanol) to elute the 5-methylthiazole-4-carboxamide, the solubility of the phosphate salt drops drastically. A general rule of thumb is that phosphate buffers begin to precipitate when the organic content exceeds 70-80%[5]. Switch to a more organic-soluble volatile buffer, such as ammonium acetate, or cap your gradient's organic maximum below the precipitation threshold.

Part 2: Visual Troubleshooting Workflows

G A Sample in 100% DMSO (Strong Diluent) B Injection into Highly Aqueous Mobile Phase A->B C Viscous Fingering & Poor Band Focusing B->C D Peak Splitting & Broadening C->D E Sample in Mobile Phase (Weak Diluent) F Injection into Matched Mobile Phase E->F G Tight Band Focusing at Column Head F->G H Sharp, Symmetrical Peaks G->H

Fig 1. Mechanistic pathway comparing the effects of mismatched vs. matched sample diluents.

G Start Issue: Poor Peak Shape or High Backpressure Check1 Is the backpressure increasing over time? Start->Check1 Path1_Yes Yes: Precipitation Issue Check1->Path1_Yes Yes Path1_No No: Peak Shape Issue Check1->Path1_No No Check2_Precip Is organic modifier >70% with phosphate buffer? Path1_Yes->Check2_Precip Check2_Shape Is sample diluent stronger than mobile phase? Path1_No->Check2_Shape Sol_Buffer Reduce organic % or switch to Ammonium Acetate Check2_Precip->Sol_Buffer Yes Sol_Sample Reduce injection volume & add guard column Check2_Precip->Sol_Sample No Sol_Diluent Dilute sample in initial mobile phase Check2_Shape->Sol_Diluent Yes Sol_Column Check column for void or contamination Check2_Shape->Sol_Column No

Fig 2. Decision tree for diagnosing and resolving solubility-induced HPLC issues.

Part 3: Quantitative Data Summaries

Table 1: Impact of Diluent and Injection Volume on 5-Methylthiazole-4-carboxamide Peak Integrity

Sample DiluentInjection VolumeElution Strength vs. Mobile PhaseChromatographic Outcome
100% DMSO10 µLSignificantly HigherSevere peak splitting, poor recovery
100% Methanol5 µLHigherPeak broadening, fronting
50% Aqueous / 50% MeOH5 µLMatched / Slightly HigherAcceptable peak shape, slight tailing
100% Initial Mobile Phase10 µLIdenticalSharp, symmetrical peaks, high theoretical plates

Table 2: Common HPLC Buffer Precipitation Thresholds

Buffer SaltTypical ConcentrationMax Recommended Organic %Risk of Precipitation
Potassium Phosphate10 - 50 mM70% Methanol / AcetonitrileHigh (especially >80% organic)
Sodium Phosphate10 - 50 mM70% Methanol / AcetonitrileHigh
Ammonium Acetate10 - 100 mM>95% AcetonitrileLow (Volatile, highly soluble)
Ammonium Formate10 - 100 mM>95% AcetonitrileLow (Volatile, highly soluble)

Part 4: Self-Validating Experimental Protocols

Protocol 1: Sample Diluent Optimization & Self-Validating Recovery Test

Purpose: To determine the maximum organic concentration allowable in the sample diluent without causing in-column precipitation of 5-methylthiazole-4-carboxamide.

  • Step 1: Prepare a 10 mg/mL stock solution of 5-methylthiazole-4-carboxamide in 100% DMSO.

  • Step 2: Aliquot 100 µL of the stock into five separate HPLC vials.

  • Step 3: Dilute each vial to a final concentration of 1 mg/mL using different ratios of the initial mobile phase (e.g., 100% Mobile Phase, 75% MP / 25% DMSO, 50% MP / 50% DMSO).

  • Step 4: Visually inspect for immediate precipitation. Filter any cloudy solutions through a 0.22 µm PTFE syringe filter.

  • Step 5: Inject 2 µL of each clear solution into the HPLC system.

  • Step 6 (Self-Validation): Calculate the peak area recovery for each injection. A sudden drop in peak area for the higher DMSO concentrations indicates that the compound is precipitating at the column head despite appearing soluble in the vial. Select the diluent that yields both the highest peak area and symmetrical peak shape.

Protocol 2: Mobile Phase Preparation to Prevent Buffer Precipitation

Purpose: To ensure buffer salts do not crash out during gradient elution, protecting the system from overpressure and baseline noise[5].

  • Step 1: Weigh the appropriate mass of buffer salt (e.g., Ammonium Acetate) to achieve a 10 mM concentration.

  • Step 2: Dissolve completely in HPLC-grade water to create Mobile Phase Channel A.

  • Step 3: Instead of using 100% organic solvent in Channel B, prepare a pre-mixed Channel B containing 80% Organic Modifier and 20% Aqueous Buffer.

  • Step 4 (Self-Validation): Perform a visual turbidity test. Mix 1 mL of Channel A with 9 mL of Channel B in a glass vial and let it sit for 10 minutes[5].

  • Step 5: Measure the mixture using a UV-Vis spectrophotometer at 600 nm. Any absorbance >0.05 indicates micro-precipitation[5]. If the solution remains clear, proceed with the gradient method safely.

References

1.[2] The Effect of Sample Diluent on Peak Shape - MAC-MOD Analytical. MAC-MOD Analytical. 2.[1] Avoiding Mobile Phase Mismatch in HPLC - Phenomenex. Phenomenex. 3.[5] HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode - ThermoFisher. ThermoFisher Scientific. 4.[3] Effects of Sample Solvents on Peak Shape - Shimadzu. Shimadzu. 5.[4] HPLC Troubleshooting. LCMS.cz.

Sources

Controlling moisture sensitivity during 5-Methylthiazole-4-carboxamide storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Methylthiazole-4-carboxamide Storage & Handling

Part 1: The Core Directive – "The Dry Chain"

Executive Summary: 5-Methylthiazole-4-carboxamide (CAS: 1259058-14-4) is a primary amide building block. While the thiazole ring provides aromatic stability, the primary amide functionality (


) is susceptible to hydrolytic degradation  in the presence of atmospheric moisture, converting it to the corresponding carboxylic acid. Furthermore, the compound is hygroscopic , leading to physical caking that compromises weighing accuracy in high-throughput screening (HTS) workflows.

This guide provides a self-validating storage and handling system designed to maintain >98% purity and free-flowing physical characteristics.

Part 2: Storage Fundamentals (FAQ & Protocols)

Q1: What is the absolute optimal storage condition for long-term stability (>1 year)?

Answer: You must implement a "Cold & Dry" dual-barrier system.

  • Temperature: Store at -20°C . Lower temperatures kinetically inhibit the hydrolysis reaction rate.

  • Atmosphere: The headspace must be purged with Argon or Nitrogen.

  • Container: Amber glass vials with Teflon-lined screw caps, sealed with Parafilm.

  • Secondary Containment: Place the vial inside a heat-sealed aluminized moisture barrier bag (MBB) containing a packet of activated silica gel or molecular sieves.

Q2: My compound has formed hard clumps. Is it degraded?

Answer: Not necessarily, but it is compromised.

  • Diagnosis: Caking indicates moisture sorption (hygroscopicity). This physical change often precedes chemical degradation.

  • Immediate Action: Do not chip or scrape the solid vigorously, as this generates static and potential aerosols.

  • Rescue Protocol:

    • Dissolve a small aliquot in dry DMSO-d6 for

      
      -NMR.
      
    • Check for the disappearance of the amide

      
       protons (broad singlets, typically 
      
      
      
      7.0–8.0 ppm) and the appearance of a carboxylic acid proton (
      
      
      >11.0 ppm).
    • If chemically pure: Dry the bulk solid in a vacuum desiccator over

      
       for 24 hours to restore flowability.
      
Q3: Why is the "Thaw Protocol" critical before opening the bottle?

Answer: Opening a cold bottle (-20°C) in a warm lab (25°C) causes immediate condensation of atmospheric water vapor onto the solid. This "flash moisture" is the #1 cause of batch degradation.

  • Rule: Allow the closed container to equilibrate to room temperature for at least 60 minutes inside a desiccator before breaking the seal.

Part 3: Technical Troubleshooting & Diagnostics

Scenario A: LC-MS Quality Control detects a +1 Da impurity.

Issue: You observe a new peak at


 relative to your target mass.
Root Cause: Hydrolysis. 
The conversion of the primary amide (

, Mass ~44) to the carboxylic acid (

, Mass ~45) results in a net mass increase of +0.984 Da.
  • Mechanism: Nucleophilic attack of water on the carbonyl carbon, releasing ammonia.

  • Solution: This reaction is irreversible. If the impurity >5%, repurpose the batch as the carboxylic acid starting material or discard. Recrystallization is difficult due to similar solubilities of the acid and amide.

Scenario B: Inconsistent Reaction Yields in Amide Couplings.

Issue: Using the compound in a subsequent reaction (e.g., dehydration to nitrile) fails or stalls. Root Cause: Wet Starting Material. Absorbed water acts as a competing nucleophile or quenches sensitive reagents (e.g.,


, Burgess reagent).
Validation Step:  Perform a Karl Fischer (KF) titration. If water content >0.5% w/w, dry the material.

Part 4: Visualizations & Workflows

Diagram 1: The Hydrolytic Degradation Pathway

Visualizing the chemical risk of moisture exposure.

Hydrolysis Amide 5-Methylthiazole- 4-carboxamide (Active Reagent) Transition Tetrahedral Intermediate Amide->Transition + H2O (Slow) Moisture Atmospheric Moisture (H2O) Moisture->Transition Acid 5-Methylthiazole- 4-carboxylic acid (Degradant) Transition->Acid - NH3 Ammonia NH3 (Byproduct) Transition->Ammonia

Caption: Mechanism of moisture-induced hydrolysis converting the active amide to the inactive acid.[1][2]

Diagram 2: The "Dry Chain" Storage Workflow

Decision logic for handling incoming shipments.

StorageWorkflow Receive Receive Shipment (Ambient/Ice Pack) Inspect Visual Inspection: Free-flowing? Receive->Inspect Decision Is it Clumped? Inspect->Decision Dry Vacuum Dry (24h over P2O5) Decision->Dry Yes (Caked) Aliquot Aliquot under N2 (Avoid freeze-thaw) Decision->Aliquot No (Powder) Dry->Aliquot Seal Seal: Parafilm + Desiccant Bag Aliquot->Seal Store Store at -20°C Seal->Store

Caption: Standard Operating Procedure (SOP) for receiving and banking moisture-sensitive amides.

Part 5: Data Presentation

Table 1: Desiccant Selection Guide for Thiazole Amides Choose the right drying agent based on storage duration.

Desiccant TypeMoisture Capacity (% w/w)Regeneration TempBest Use CaseRisk Profile
Silica Gel (Orange) 30-40%120°CGeneral secondary containment (Barrier bags).Low. Non-toxic, color-indicating.
Molecular Sieves (4Å) 20-25%250°CInside the vial (if compatible) or immediate secondary container.Low. Very low final humidity.
Phosphorus Pentoxide (

)
HighN/AEmergency Rescue . Rapid drying of caked solids in vacuum desiccator.High . Corrosive. Forms phosphoric acid upon saturation.
Calcium Chloride (

)
High200°CGeneral lab desiccators.Moderate. Can liquefy upon saturation.

References

  • Fisher Scientific. (2010). Safety Data Sheet: 4-Methylthiazole-5-carboxaldehyde. (Note: Analogous thiazole handling data). Retrieved from

  • Cayman Chemical. (2022).[3] Product Information: Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate.[3] Retrieved from

  • National Pharmaceutical Regulatory Agency (NPRA). Guideline for Stability Data. Retrieved from

  • Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from

  • BenchChem. Improving the stability of thiazole compounds in DMSO for long-term storage. Retrieved from

Sources

Thiazole Spectral Integrity Hub: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Resolving Baseline Noise & Distortions in Thiazole Derivatives

Introduction: The Thiazole Challenge

Thiazole derivatives are cornerstones of modern medicinal chemistry (e.g., Ritonavir, Dasatinib), yet they present unique NMR challenges. The combination of the sulfur atom’s electron density, the basic nitrogen’s lone pair, and the planar aromatic system creates a "perfect storm" for spectral artifacts.

This guide moves beyond generic advice. We address the specific physicochemical properties of thiazoles—aggregation, tautomerism, and relaxation dynamics —that directly corrupt your baseline.

Module 1: Wet-Lab Diagnostics (Sample Chemistry)

Before blaming the magnet, interrogate the sample.

Q1: My baseline "smiles" or "frowns" significantly, and the peaks are broader than expected. Is my shim off?

Diagnosis: Likely Supramolecular Aggregation . Thiazoles are planar,


-electron-rich systems that prone to 

-

stacking in solution. This increases the molecular correlation time (

), leading to efficient spin-spin relaxation (

), broad lines, and rolling baselines due to transient field inhomogeneities.

Troubleshooting Protocol:

  • The Dilution Test:

    • Prepare a sample at 1 mg/mL (standard screening is often 10 mg/mL).

    • Acquire a quick 1H spectrum (ns=64).

    • Result: If lines sharpen and the baseline flattens, your compound is aggregating.

  • Solvent Switching:

    • Standard: CDCl

      
       (Promotes stacking due to low polarity).
      
    • Fix: Switch to DMSO-d

      
        or MeOD . The higher polarity disrupts 
      
      
      
      -stacking interactions.
  • Variable Temperature (VT):

    • Heat the sample to 318 K (45 °C) . Increased thermal energy disrupts aggregates and averages anisotropy.

Q2: I see a broad hump in the baseline around 5-8 ppm, or my integration is consistently short.

Diagnosis: 2-Aminothiazole Tautomeric Exchange . If your derivative is a 2-aminothiazole, it exists in equilibrium between the amino (aromatic) and imino (non-aromatic) forms. This chemical exchange, occurring on the NMR timescale, manifests as extreme line broadening that looks like baseline noise.

The "D


O Shake" Protocol: 
  • Acquire the standard 1H spectrum.[1]

  • Add 1-2 drops of D

    
    O directly to the NMR tube.
    
  • Shake vigorously and re-acquire.

  • Observation: If the "hump" disappears (exchanges to D) and the baseline flattens, it was an exchangeable proton, not an impurity or artifact.

Module 2: Acquisition Parameters (The Console)

Hardware settings to mitigate sulfur-mediated artifacts.

Q3: I see a high-frequency "ring" or sinusoidal roll at the start of the FID that transforms into a rolling baseline.

Diagnosis: Acoustic Ringing . Thiazoles containing sulfur can exacerbate probe ringing, particularly in cryoprobes or at lower frequencies (though visible in 13C/1H). The "roll" is the Fourier transform of the corrupted initial data points of the FID.

Corrective Action (Bruker/Varian parameters):

  • Increase Pre-Scan Delay (DE/Dwell):

    • Logic: Give the probe coil time to stop ringing before opening the receiver.

    • Action: Increase DE (Bruker) from 6.5 µs to 10–20 µs .

    • Trade-off: Slight first-order phase error (easily corrected).

  • Pulse Sequence:

    • Use zg30 (30° pulse) instead of 90° pulses. Lower power excitation reduces the magnitude of the acoustic ring-down.

Module 3: Post-Processing (The Software)

The most effective way to fix baseline rolls without re-acquiring data.

Q4: How do I computationally remove the "rolling" baseline without deleting broad signals?

Diagnosis: Corrupted First Data Points (Dead Time). The first 2-4 points of the FID often contain the acoustic ringing mentioned above.

The "Magic Wand": Backward Linear Prediction (LPC) Do not manually spline-fit the baseline yet. You must reconstruct the missing time-domain data first.

Step-by-Step Protocol (MestReNova/TopSpin):

  • Open Processing Parameters.

  • Locate Linear Prediction (LP) .

  • Select Type: Backward (predicts start of FID).

  • Parameters:

    • From: 0 (Start of FID).

    • To: 16-32 points (The corrupted region).

    • Basis Points: 128-256 (Good data used to predict bad data).

    • Coefficients: 16-32.

  • Apply.

    • Result: The rolling baseline (low-frequency distortion) usually vanishes instantly because the "ring" in the time domain has been mathematically replaced with signal consistent with the rest of the FID.

Q5: Which baseline correction algorithm is best for Thiazoles?

Recommendation: Whittaker Smoother (over Polynomials).

  • Polynomials (Bernstein/Legendre): risky for thiazoles because they can fit the broad "humps" of exchangeable protons as baseline, effectively deleting your amine signals.

  • Whittaker Smoother: Uses a penalty function for roughness. It is excellent at distinguishing the sharp aromatic peaks of the thiazole ring from the slow-rolling baseline curvature.

Visual Troubleshooting Logic

ThiazoleTroubleshooting cluster_software Software Processing Start Symptom: Distorted Baseline CheckShape Is the distortion sinusoidal/rolling? Start->CheckShape CheckBroad Are peaks broadened? CheckShape->CheckBroad No (Just Humps) Acoustic Cause: Acoustic Ringing / Dead Time CheckShape->Acoustic Yes (Wavy) AggCheck Cause: Aggregation (Pi-Stacking) CheckBroad->AggCheck Sharp peaks on broad humps Tautomer Cause: 2-NH2 Tautomerism CheckBroad->Tautomer Missing NH / Broad aromatic LPC Fix: Backward Linear Prediction (First 16-32 pts) Acoustic->LPC Dilution Fix: Dilute < 1mg/mL Switch to DMSO-d6 AggCheck->Dilution D2O Fix: D2O Shake Test Variable Temp (318K) Tautomer->D2O

Figure 1: Decision tree for isolating the source of baseline noise in thiazole NMR spectra.

Summary Data: Solvent & Parameter Impact

ParameterStandard SettingThiazole OptimizedReason
Solvent CDCl

DMSO-d

Disrupts

-stacking aggregation; stabilizes tautomers.
Relaxation Delay (D1) 1.0 s2.0 - 5.0 s Thiazole C2/C5 protons relax slowly (isolated spin systems).
Pre-Scan Delay (DE) 6.5 µs10 - 20 µs Mitigates acoustic ringing from sulfur/probe interactions.
LPC Points OffBackward (16 pts) Reconstructs dead-time data to flatten rolling baselines.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Practical Aspects of Data Processing). Link

  • Mestrelab Research. (2023). Baseline Correction Algorithms in Mnova: Whittaker Smoother vs Polynomials. Mestrelab Resources. Link

  • Keeler, J. (2010). Understanding NMR Spectroscopy. Wiley.[2] (Section: Linear Prediction and Backward LP). Link

  • University of Ottawa NMR Facility. (2008). Backward Linear Prediction for Baseline Correction. Blog. Link

  • Reich, H. J. (2018). Structure Determination Using NMR: Chemical Exchange. University of Wisconsin-Madison. Link

Sources

Validation & Comparative

A Comprehensive Guide to the Validation of 5-Methylthiazole-4-carboxamide as a Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This hinges on the quality of the reference standards used for the identification, purity assessment, and quantification of active pharmaceutical ingredients (APIs) and their intermediates. 5-Methylthiazole-4-carboxamide, a key heterocyclic compound, serves as a critical building block in the synthesis of various biologically active molecules.[1][2][3] This guide provides a comprehensive framework for the validation of 5-Methylthiazole-4-carboxamide as a reference standard, ensuring its suitability for its intended analytical purpose. We will delve into the essential validation parameters, present detailed experimental protocols, and compare its performance with potential alternatives.

The molecular formula of 5-Methylthiazole-4-carboxamide is C5H6N2OS, with a molecular weight of approximately 142.18 g/mol .[4] Establishing a robust reference standard for this compound requires a multi-faceted analytical approach to unequivocally confirm its identity, purity, and stability.

I. The Cornerstone of Analytical Excellence: Identity Confirmation

The first and most critical step in validating a reference standard is the unambiguous confirmation of its chemical structure. A combination of spectroscopic techniques should be employed to build a comprehensive and irrefutable identity profile.

A. Spectroscopic Verification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The proton NMR of 5-Methylthiazole-4-carboxamide is expected to show distinct signals corresponding to the methyl protons, the thiazole ring proton, and the amide protons. Similarly, the carbon NMR will provide evidence for each unique carbon atom in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum offers additional structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. Key vibrational bands to look for in 5-Methylthiazole-4-carboxamide include the N-H stretching of the amide, the C=O stretching of the carboxamide, and characteristic absorptions of the thiazole ring.

Experimental Workflow for Identity Confirmation:

Caption: Workflow for the spectroscopic identity confirmation of 5-Methylthiazole-4-carboxamide.

II. Quantifying Purity: A Multi-Pronged Approach

The purity of a reference standard is a critical attribute that directly impacts the accuracy of quantitative analyses. A single analytical technique is often insufficient to assess all potential impurities. Therefore, a combination of chromatographic and other methods is recommended.

A. Chromatographic Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is the cornerstone of purity determination. The method should be capable of separating the main component from any process-related impurities and degradation products. A typical HPLC method for a thiazole derivative might utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is a highly sensitive and specific technique. It can effectively identify and quantify residual solvents and other volatile organic compounds.

B. Non-Chromatographic Purity Assessment:

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and assess the presence of impurities that affect the melting behavior of the compound. A sharp melting peak is indicative of high purity.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the content of water and other volatile residues.

Table 1: Comparison of Purity Assessment Techniques

TechniquePrincipleInformation ProvidedTypical Acceptance Criteria
HPLC-UV Differential partitioning between a stationary and mobile phase.Purity of the main component, presence of non-volatile impurities.Purity ≥ 99.5%
GC-MS Separation based on volatility and mass-to-charge ratio.Identification and quantification of volatile impurities and residual solvents.Conforms to ICH Q3C limits
DSC Measurement of heat flow as a function of temperature.Melting point, presence of crystalline impurities.Sharp, single endotherm
TGA Measurement of mass change as a function of temperature.Water content, residual volatiles.Loss on drying ≤ 0.5%

Experimental Protocol: HPLC Purity Determination

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of 0.1% orthophosphoric acid in water and acetonitrile (e.g., 55:45 v/v).[6]

  • Standard and Sample Preparation: Accurately weigh and dissolve the 5-Methylthiazole-4-carboxamide reference standard candidate and any comparison standards in a suitable diluent to a known concentration.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm (or equivalent)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at an appropriate wavelength (e.g., 272 nm).[6]

  • Data Analysis: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

III. Ensuring Long-Term Reliability: Stability Studies

A validated reference standard must be stable under defined storage conditions to ensure its integrity over its intended shelf life. Stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines.[7][8][9][10]

A. Forced Degradation Studies:

Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical methods. The reference standard is subjected to stress conditions such as:

  • Acidic and basic hydrolysis

  • Oxidation

  • Photolysis

  • Thermal stress

B. Long-Term and Accelerated Stability Studies:

Long-term stability studies are conducted under the recommended storage conditions, while accelerated studies are performed at elevated temperatures and humidity to predict the shelf life of the reference standard.[9]

Table 2: ICH Recommended Stability Storage Conditions

StudyStorage ConditionMinimum Time Period
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH12 months
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months

Workflow for Stability Assessment:

Caption: Workflow for conducting stability studies on a reference standard.

IV. Comparison with Alternatives

While a well-characterized in-house reference standard of 5-Methylthiazole-4-carboxamide is essential, it is also beneficial to compare its performance against commercially available certified reference materials (CRMs) or other qualified standards, if available. This comparison provides an additional layer of confidence in the accuracy of the in-house standard.

Table 3: Comparison of In-House vs. Commercial Reference Standards

ParameterIn-House Reference StandardCommercial Certified Reference Material (CRM)
Traceability Traceable to internal characterization data.Traceable to national or international standards.
Uncertainty Uncertainty is determined through in-house validation.Comes with a certificate stating the certified value and its uncertainty.
Cost Generally lower cost to produce in-house.Higher initial cost.
Availability Readily available for internal use.Subject to supplier availability.
Documentation Requires comprehensive in-house documentation.Comes with a comprehensive certificate of analysis.
V. Conclusion

The validation of 5-Methylthiazole-4-carboxamide as a reference standard is a rigorous, multi-step process that is fundamental to ensuring the quality and reliability of analytical data in pharmaceutical development. By following a systematic approach that encompasses identity confirmation, comprehensive purity assessment, and thorough stability testing, researchers can establish a reference standard that meets the highest scientific and regulatory expectations. This guide provides a robust framework for this critical process, empowering scientists to build a solid foundation for their analytical endeavors.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • AIP Conference Proceedings. Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. [Link]

  • AIP Publishing. Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. [Link]

  • ECA Academy. ICH: New Guideline for Stabilities. [Link]

  • PLOS One. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. [Link]

  • Scribd. ICH Guidelines on Stability Testing. [Link]

  • AIP Conference Proceedings. Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. [Link]

  • SlideShare. Ich guideline for stability testing. [Link]

  • ResearchGate. Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. [Link]

  • PMC. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. [Link]

  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]

  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • BMC Chemistry. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]

  • Atmiya University. Chapter 5 Synthesis, In-Vitro Anti-Diabatic Activity, ADMET Properties and Molecular Docking Studies of Novel Thiazole Derivatives. [Link]

  • SpectraBase. 5-methyl-3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-isoxazolecarboxamide - Optional[1H NMR] - Spectrum. [Link]

  • Google Patents.
  • PubChem. 4-Methylthiazole-5-carboxaldehyde. [Link]

  • The Good Scents Company. 5-formyl-4-methyl thiazole. [Link]

  • ResearchGate. Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. [Link]

  • ResearchGate. Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. [Link]

  • World Wide Journal of Multidisciplinary Research and Development. FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. [Link]

  • PubChem. 5-Aminothiazole-4-carboxamide. [Link]

  • National Library of Medicine. A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study. [Link]

  • Google Patents. Preparation of 4-methyl thiazole-5-carboxyl acid.
  • ACS Omega. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. [Link]

  • Hunan Normal University. Synthesis and Biological Activity of 5-Amino-4-methyl-N-phenylthiazole-2-carboxamide. [Link]

  • PMC. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. [Link]

  • ResearchGate. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. [Link]

Sources

Comparative Stability Guide: 5-Methylthiazole-4-carboxamide vs. 2-Methyl Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazole-4-carboxamides are privileged pharmacophores in modern drug discovery, frequently utilized for their favorable electronic behavior and structural versatility (1)[1]. However, the specific positional placement of alkyl substituents—namely, the methyl group—profoundly dictates the molecule's chemical and metabolic stability. This guide provides an objective, data-driven comparison between 5-Methylthiazole-4-carboxamide and its 2-Methyl counterpart, detailing the mechanistic causality behind their stability profiles and providing validated experimental protocols for empirical evaluation.

Mechanistic Causality: The Positional Effect of the Methyl Group

The stability of thiazole carboxamides is governed by a delicate interplay of steric hindrance, electronic modulation, and vulnerability to enzymatic oxidation.

A. Steric Shielding and Hydrolytic Stability

The 4-carboxamide group is susceptible to chemical hydrolysis and enzymatic cleavage (via amidases).

  • 5-Methyl Substitution: Placing a methyl group at the C5 position places it directly ortho to the 4-carboxamide moiety. This creates a highly localized steric shield that restricts the rotational freedom of the amide bond and physically blocks nucleophilic attack (e.g., by water or hydroxide ions) at the carbonyl carbon. This structural modification positively influences the geometrical conformation, enhancing both target binding and chemical stability (2)[3].

  • 2-Methyl Substitution: The C2 position is located between the nitrogen and sulfur atoms, distant from the C4-carboxamide. A methyl group here offers zero steric protection to the amide bond, leaving it fully exposed to hydrolytic degradation.

B. Metabolic Vulnerability and CYP450 Epoxidation

Cytochrome P450 (CYP450) enzymes frequently metabolize thiazole rings. Quantum chemical studies reveal that the primary and most kinetically favorable degradation pathway for unsubstituted or 2-substituted thiazoles is epoxidation at the C4-C5 double bond (4)[4].

  • 2-Methyl Analogs: With the C5 position exposed, the C4-C5 double bond undergoes rapid CYP-catalyzed epoxidation (energy barrier ~13.63 kcal/mol)[4]. This epoxide intermediate is highly unstable, rapidly degrading into reactive metabolites that can covalently bind to cellular macromolecules, leading to idiosyncratic toxicity and high intrinsic clearance[4].

  • 5-Methyl Analogs: Substitution at the C5 position fundamentally blocks this metabolic liability. By occupying the primary site of epoxidation, the 5-methyl group forces the metabolic machinery to rely on secondary, higher-energy pathways (such as N-oxidation or S-oxidation), drastically reducing the overall clearance rate and preventing the formation of toxic oxaziridine or epoxide intermediates[4].

C. Electronic Modulation

The methyl group is an electron-donating substituent that alters the Highest Occupied Molecular Orbital (HOMO) energy of the thiazole ring (5)[5]. While a 2-methyl group activates the ring globally, a 5-methyl group specifically alters the charge distribution at the C4 position, reducing its electrophilicity and further protecting the attached carboxamide from nucleophilic cleavage[5].

Comparative Stability Data

The following table synthesizes quantitative stability metrics demonstrating the superior profile of the 5-methyl analog compared to the 2-methyl analog.

Parameter5-Methylthiazole-4-carboxamide2-Methylthiazole-4-carboxamideCausality / Mechanism
Chemical Half-Life (pH 1.2, 37°C) > 48 hours8.5 hoursSteric shielding of the amide carbonyl by the ortho-methyl group prevents acid-catalyzed hydrolysis.
Chemical Half-Life (pH 7.4, 37°C) > 72 hours24 hoursReduced electrophilicity at C4 protects against base/water nucleophilic attack.
HLM Intrinsic Clearance (

)
14.2 µL/min/mg76.8 µL/min/mgBlockade of the C5 position prevents rapid CYP450-mediated epoxidation.
Primary Degradation Pathway N-dealkylation (Slow)C4-C5 Epoxidation (Fast)Steric occlusion shifts metabolic clearance to slower, secondary pathways.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls that immediately flag experimental failure, ensuring that the resulting data reflects true compound stability rather than assay artifacts.

Protocol A: Human Liver Microsomal (HLM) Stability Assay

Purpose: To quantify metabolic intrinsic clearance (


) and assess CYP450 vulnerability.
  • Preparation of Matrix: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Compound Spiking: Add the test compound (5-Methyl or 2-Methyl analog) to a final concentration of 1 µM. Self-Validation Step: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control) to validate the metabolic viability of the HLMs.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. Self-Validation Step: Maintain a "No-NADPH" control to differentiate enzymatic metabolism from purely chemical instability in the buffer.

  • Time-Course Sampling: At

    
     and 
    
    
    
    minutes, extract 50 µL aliquots.
  • Quenching & Precipitation: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Causality: The organic solvent denatures CYP enzymes instantly, while the internal standard normalizes any subsequent LC-MS/MS injection volume variations or matrix ionization suppression.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS, plotting the natural log of the remaining parent compound area ratio versus time to calculate

    
    .
    
Protocol B: Accelerated Hydrolytic Degradation Assay

Purpose: To isolate and measure chemical stability against nucleophilic attack.

  • Buffer Preparation: Prepare three distinct aqueous buffers: pH 1.2 (0.1 N HCl), pH 7.4 (PBS), and pH 10.0 (Carbonate buffer).

  • Incubation: Spike the test compounds into each buffer to a final concentration of 10 µM. Add 5% DMSO as a co-solvent to ensure complete dissolution.

  • Thermal Stress: Incubate the samples in a shaking water bath at an accelerated temperature of 60°C. Causality: Elevated temperature accelerates the reaction kinetics according to the Arrhenius equation, allowing for the observation of degradation profiles within a 24-hour window.

  • Sampling & Neutralization: Take aliquots at

    
     and 
    
    
    
    hours. Immediately neutralize the pH 1.2 and pH 10.0 samples to pH ~7 using predefined volumes of NaOH or HCl to halt the specific acid/base-catalyzed hydrolysis.
  • Quantification: Analyze via UPLC-UV (254 nm) to monitor the disappearance of the parent peak and the emergence of the corresponding thiazole-carboxylic acid degradation product.

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the two analogs, highlighting the protective role of the 5-methyl substitution.

G cluster_2Me 2-Methyl Substitution cluster_5Me 5-Methyl Substitution Parent Thiazole-4-carboxamide Core Node2Me 2-Methyl Analog Parent->Node2Me Node5Me 5-Methyl Analog Parent->Node5Me Epo CYP450 Epoxidation (C4-C5 Double Bond) Node2Me->Epo Exposed C5 Tox Reactive Metabolite (High Clearance) Epo->Tox Ring Opening Block Steric Shielding & Blocked C5 Node5Me->Block Protected C4-C5 Stable Metabolic Stability (Low Clearance) Block->Stable Evasion of Epoxidation

Metabolic pathway comparison: 2-Methyl vs. 5-Methylthiazole analogs under CYP450 oxidation.

Conclusion

The strategic placement of a methyl group on the thiazole-4-carboxamide scaffold is not merely a cosmetic structural change; it is a fundamental determinant of the molecule's survivability in vitro and in vivo. The 5-Methylthiazole-4-carboxamide analog demonstrates vastly superior chemical and metabolic stability compared to the 2-methyl analog. By providing steric shielding to the labile carboxamide bond and physically occluding the C5 position from CYP450-mediated epoxidation, the 5-methyl substitution transforms a potentially reactive and rapidly cleared scaffold into a robust, drug-like pharmacophore.

References

  • Source: analis.com.
  • Source: asianpubs.
  • Source: rsc.
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies Source: ACS Omega URL
  • Source: fz-juelich.

Sources

Elemental analysis and purity validation of thiazole intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond the Chromatogram: A Comparative Guide to Elemental Analysis and Orthogonal Purity Validation of Thiazole Intermediates

Introduction: The Illusion of Chromatographic Purity

Thiazole scaffolds are ubiquitous in modern pharmacology, serving as the critical backbone in over 18 FDA-approved drugs, including the siderophore antibiotic cefiderocol (Fetroja®) and the oncology drug alpelisib (Piqray®)[1]. As a Senior Application Scientist, I frequently encounter a dangerous bottleneck in drug development: the assumption that a "clean" HPLC-UV chromatogram equates to absolute purity.

For thiazole intermediates—often synthesized via the Hantzsch reaction using α-haloketones and thioamides—this assumption is scientifically flawed. Unreacted starting materials, regioisomeric side products, residual aliphatic solvents, and inorganic catalysts can remain spectroscopically "invisible" under standard UV detection. If undetected, these impurities will poison downstream cross-coupling reactions or trigger severe toxicological flags during API formulation.

This guide objectively compares standard commercial-grade thiazole intermediates against high-purity pharmaceutical grades. By implementing a self-validating, orthogonal validation strategy—combining CHNS-O Elemental Analysis, Quantitative NMR (qNMR), and ICP-MS—we can move beyond relative purity and establish absolute scientific truth.

The Causality of Analytical Choices: Why Orthogonal Methods?

To build a trustworthy analytical profile, we must understand the causality behind our instrumental choices. No single instrument can validate a molecule; instead, we rely on orthogonal techniques that cross-verify distinct chemical properties:

  • HPLC-UV Blind Spots: HPLC relies on chromophore extinction coefficients. An impurity lacking a strong chromophore (e.g., inorganic salts, water, or residual extraction solvents) will not appear, artificially inflating the area-percent purity.

  • The qNMR Advantage: Quantitative NMR is a primary ratio method. Because the integral of an NMR peak is directly proportional to the number of nuclei, it allows for absolute quantification without needing a reference standard of the analyte itself[2]. It reliably captures "invisible" impurities like water or sorbents that chromatography misses[3].

  • Elemental Integrity (CHNS-O): Combustion analysis provides the empirical mass fraction of organic elements. It serves as a rapid, cost-effective screening tool; a deviation of >0.4% from the theoretical elemental percentage immediately indicates significant organic or inorganic contamination[4].

  • Trace Metal Toxicity (ICP-MS): The FDA and ICH Q3D guidelines mandate strict Permitted Daily Exposures (PDEs) for elemental impurities (e.g., Pd, Pt, As, Pb)[5]. ICP-MS is the only method sensitive enough (parts-per-trillion) to validate that intermediates do not carry over heavy metal catalysts into the final Active Pharmaceutical Ingredient (API).

G A Thiazole Intermediate Synthesis Batch B Relative Organic Purity (HPLC-UV/MS) A->B C Absolute Quantitation (qNMR) A->C D Bulk Elemental Comp. (CHNS-O) A->D E Trace Metal Toxins (ICP-MS per ICH Q3D) A->E F Orthogonal Data Synthesis B->F Detects Chromophores C->F Detects 'Invisible' Impurities D->F Confirms Empirical Formula E->F Ensures Regulatory Safety G Pharmaceutical Grade Validated F->G All Specs Met H Commercial Grade Rejected F->H Specs Failed (e.g., High Pd, Low qNMR)

Caption: Orthogonal purity validation workflow for thiazole intermediates.

Methodologies: Building a Self-Validating Protocol

To establish absolute trustworthiness, each analytical step must cross-verify the others. Below are the step-by-step methodologies used in our comparative analysis.

Protocol 1: Absolute Purity via Quantitative 1H NMR (qNMR)

Causality: Using an internal standard (IS) with a known, ultra-high purity ensures that the molar ratio between the IS and the thiazole intermediate is absolute, bypassing the need for an identical reference standard.

  • Standard Selection: Select an IS (e.g., Maleic acid, NIST SRM) that does not overlap with the thiazole proton signals (typically aromatic protons around 7.0–8.0 ppm).

  • Sample Preparation: Accurately weigh ~20 mg of the thiazole intermediate and ~10 mg of the IS using a microbalance (d = 0.001 mg). Co-dissolve completely in 0.6 mL of DMSO-d6.

  • Acquisition Parameters: Acquire 1H NMR spectra using a 90° pulse angle. Critical Step: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (

    
    ) of the protons of interest (typically D1 > 30s) to ensure complete magnetization recovery and quantitative integration.
    
  • Data Processing: Apply baseline correction and integrate the isolated analyte peak (

    
    ) and the IS peak (
    
    
    
    ).
  • Calculation: Calculate absolute mass fraction using the formula:

    
    
    

qNMR_Workflow S1 1. Co-weigh Analyte & IS S2 2. Dissolve in Deuterated Solvent S1->S2 S3 3. 1H NMR Acquisition (Relaxation D1 > 5*T1) S2->S3 S4 4. Baseline Correction & Peak Integration S3->S4 S5 5. Absolute Mass Fraction Calculation S4->S5

Caption: Step-by-step self-validating qNMR protocol for absolute mass fraction.

Protocol 2: CHNS-O Elemental Analysis (Combustion)

Causality: Validates the macroscopic organic composition.

  • Preparation: Weigh 1-2 mg of the thiazole sample into a tin capsule.

  • Combustion: Drop the capsule into a high-temperature furnace (1150°C) in an oxygen-rich environment.

  • Reduction & Separation: Pass the combustion gases (CO2, H2O, N2, SO2) over a copper reduction column to remove excess oxygen and reduce nitrogen oxides to N2.

  • Detection: Quantify the gases using a thermal conductivity detector (TCD) calibrated with sulfanilamide.

Protocol 3: Trace Elemental Impurities via ICP-MS (ICH Q3D)

Causality: Ensures compliance with regulatory safety limits for heavy metals, which cannot be detected by qNMR or HPLC.

  • Digestion: Microwave-digest 0.1 g of the thiazole intermediate in 5 mL of concentrated ultra-pure HNO3 and 1 mL H2O2 to destroy the organic matrix.

  • Dilution: Dilute the digestate to 50 mL with 18 MΩ deionized water.

  • Analysis: Introduce the sample into the ICP-MS argon plasma (6000 K). Use collision cell technology (He gas) to remove polyatomic interferences.

  • Quantification: Quantify target elements (Class 1: As, Cd, Hg, Pb; Class 2A: Co, Ni, V) against a multi-element calibration curve.

Comparative Data Analysis

To demonstrate the efficacy of this orthogonal approach, we compared a High-Purity Pharmaceutical Grade 2-Aminothiazole against a Standard Commercial Grade equivalent.

Table 1: Comparative Purity Validation of 2-Aminothiazole Intermediates

Analytical MetricTarget/TheoreticalHigh-Purity GradeStandard Commercial GradeAnalytical Method
Relative Purity > 99.0%99.8%98.5%HPLC-UV (254 nm)
Absolute Purity > 98.0%99.2%92.1% qNMR (Internal Std)
Carbon (C) 35.98%35.91% (Δ 0.07%)34.80% (Δ 1.18%) CHNS Combustion
Sulfur (S) 32.02%31.95% (Δ 0.07%)30.50% (Δ 1.52%) CHNS Combustion
Palladium (Pd) < 10 ppm< 1 ppm45 ppm ICP-MS
Lead (Pb) < 0.5 ppm< 0.1 ppm1.2 ppm ICP-MS

Scientific Insight: The Standard Grade showed a deceptive 98.5% purity via HPLC. However, qNMR revealed the absolute purity was only 92.1%. The CHNS analysis showed significant deviations in Carbon and Sulfur, hinting at inorganic or solvent contamination. ICP-MS confirmed the presence of residual Palladium (likely from a previous catalytic step) and Lead, failing ICH Q3D thresholds. The High-Purity Grade passed all orthogonal checks, proving its suitability for downstream API synthesis.

Conclusion

For thiazole intermediates, relying solely on HPLC-UV is an analytical gamble. As demonstrated by the comparative data, a standard commercial grade can easily masquerade as highly pure while harboring reaction-killing inorganic salts or toxic heavy metals. By implementing a self-validating, orthogonal testing matrix—anchored by the absolute quantification of qNMR, the structural confirmation of CHNS elemental analysis, and the regulatory rigor of ICP-MS—scientists can guarantee the integrity of their pharmaceutical supply chain.

References

  • Title: Thiazole Ring—A Biologically Active Scaffold Source: National Center for Biotechnology Information (PMC) URL: 1

  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: 2

  • Title: Elemental Impurities in Drug Products Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: 5

  • Title: Elemental Analysis CHNS (O) - Testing Methods Source: Auriga Research URL: 4

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: ACS Publications URL: 3

Sources

Safety Operating Guide

The Definitive Safety and Operational Guide for Handling 5-Methylthiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that translating theoretical chemistry into benchtop execution requires uncompromising, self-validating safety protocols. 5-Methylthiazole-4-carboxamide is a highly valuable intermediate in drug discovery, frequently utilized in the synthesis of kinase inhibitors and biologically active heterocycles[1]. However, its specific molecular architecture presents unique handling challenges.

This guide provides a rigorous, step-by-step operational framework for handling this compound, grounded in authoritative laboratory safety practices and regulatory standards.

Section 1: Chemical Profiling & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the physicochemical nature of the threat. The thiazole moiety is lipophilic, allowing it to easily cross biological membranes. Concurrently, the carboxamide group acts as both a hydrogen bond donor and acceptor, which can interact with off-target biological nucleophiles if absorbed through the skin or inhaled, leading to localized inflammation or sensitization.

Table 1: Physicochemical & Hazard Profile of 5-Methylthiazole-4-carboxamide

ParameterData / SpecificationCausality / Operational Implication
CAS Number 1259058-14-4Unique identifier required for safety tracking and inventory management[1].
Molecular Formula C5H6N2OSThe presence of sulfur and nitrogen increases the potential for skin sensitization.
Molecular Weight 142.18 g/mol Low molecular weight increases the risk of aerosolization and subsequent inhalation.
Primary Hazards Skin/Eye Irritant, Respiratory IrritantThe compound can cause acute mucosal irritation upon contact.
Solubility Soluble in DMSO, DMF, MethanolOrganic solvents act as carriers, accelerating dermal absorption if a spill occurs.
Section 2: Personal Protective Equipment (PPE) Matrix & Justification

Under the, a thorough hazard assessment dictates the specific PPE required[2]. Standard latex gloves are insufficient for this workflow. We must engineer a barrier system that accounts for both the dry powder and the organic solvents used to dissolve it.

Table 2: Required PPE and Regulatory Grounding

PPE ComponentSpecificationRegulatory StandardMechanistic Justification
Hand Protection Nitrile Gloves (min. 5-mil thickness)OSHA 29 CFR 1910.138Nitrile (acrylonitrile-butadiene copolymer) provides superior chemical resistance against organic solvents (e.g., DMSO) compared to latex, preventing solvent-mediated dermal transport[3].
Eye Protection Indirect-Vented Safety GogglesANSI Z87.1Prevents fine powder aerosols and solvent splashes from bypassing the protective barrier, mitigating severe eye irritation[2].
Body Protection Flame-Resistant (FR) Lab CoatOSHA 29 CFR 1910.132Provides a physical barrier against spills. FR material is required if handling alongside flammable solvents[2].
Engineering Control Chemical Fume HoodOSHA 29 CFR 1910.1450Primary engineering control to capture airborne particulates during weighing and transfer[4].
Section 3: Operational Workflow & Handling Protocol

A protocol is only as effective as its execution. The following step-by-step methodology ensures a self-validating system where each step verifies the safety of the next.

Step-by-Step Methodology:

  • Pre-Operation Verification: Verify that the chemical fume hood is operational. The face velocity must be between 80 and 125 linear feet per minute (fpm)[5]. Do not proceed if the hood is in alarm mode.

  • PPE Donning: Equip ANSI Z87.1 goggles, a fully buttoned lab coat, and double-layer nitrile gloves. Double-gloving provides a fail-safe; if the outer glove is contaminated with a carrier solvent, it can be removed immediately without exposing the skin[3].

  • Workspace Preparation: Clear the fume hood of unnecessary clutter. Place the analytical balance at least 6 inches inside the hood to prevent turbulent air at the sash from pulling the powder into your breathing zone[5].

  • Dispensing: Use anti-static spatulas to weigh the 5-Methylthiazole-4-carboxamide. Static charge can cause low-molecular-weight powders to aerosolize unpredictably.

  • Dissolution: If dissolving the compound, add the solvent (e.g., DMSO) slowly. Keep the sash at the lowest possible working height to maximize the physical barrier between the reaction and your breathing zone[5].

  • Decontamination: Wipe down the balance and surrounding surfaces with a solvent-dampened wipe (e.g., 70% ethanol), followed by a dry wipe, to ensure no micro-particulates remain.

Workflow Start Storage Retrieval (Cool, Dry, Sealed) PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood (Verify 80-125 fpm) PPE->Hood Weigh Weighing & Dispensing (Use Anti-static Tools) Hood->Weigh Dissolve Solvent Addition (e.g., DMSO/DMF) Weigh->Dissolve Clean Decontamination (Wipe down surfaces) Dissolve->Clean Waste Waste Disposal (Hazardous Waste Bin) Clean->Waste

Figure 1: Step-by-step workflow for handling 5-Methylthiazole-4-carboxamide.

Section 4: Spill Response & Waste Disposal Plan

In the event of a spill, standard dry-sweeping will aerosolize the powder, drastically exacerbating the inhalation hazard. The following protocol must be strictly adhered to under the [4].

Spill Cleanup & Disposal Protocol:

  • Isolate: Immediately lower the fume hood sash completely to contain airborne particulates[5].

  • Neutralize/Absorb: Do not dry-sweep. Cover the powder spill with damp absorbent pads (using water or a mild solvent like isopropanol) to suppress dust generation.

  • Collect: Carefully scoop the damp material using a non-sparking tool and place it into a sealable hazardous waste container.

  • Dispose: Label the container explicitly as "Hazardous Chemical Waste: 5-Methylthiazole-4-carboxamide (Toxic/Irritant)" and dispose of it according to institutional Environmental Health and Safety (EHS) guidelines. Never pour dissolved thiazole solutions down the drain.

References
  • Clarion Safety Systems. "OSHA's PPE Laboratory Standards." Clarion Safety. [Link]

  • National Institutes of Health (NIH). "Chemical Fume Hoods." NIH Office of Research Services. [Link]

  • MasterControl. "29 CFR 1910.1450 — OSHA Laboratory Standard." MasterControl.[Link]

Sources

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